Product packaging for Magnesium oxaloacetate(Cat. No.:CAS No. 59866-21-6)

Magnesium oxaloacetate

Cat. No.: B1675911
CAS No.: 59866-21-6
M. Wt: 154.36 g/mol
InChI Key: AYIKGGBPRUSXBK-UHFFFAOYSA-L
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Description

Significance of Oxaloacetate as a Core Metabolic Intermediate

Oxaloacetate is a four-carbon dicarboxylic acid that holds a position of paramount importance in the metabolic operations of virtually all living organisms. fiveable.mefiveable.me Its significance stems from its dual role as a key component of energy-producing pathways and as a precursor for biosynthesis.

The presence of oxaloacetate transcends biological classifications, being found in animals, plants, fungi, and bacteria. nih.gov This widespread distribution underscores its fundamental role in the central metabolic pathways that have been conserved throughout evolution. In all these kingdoms, oxaloacetate is a critical link in the process of cellular respiration, specifically within the citric acid cycle (also known as the Krebs cycle). fiveable.menumberanalytics.com

Central carbon metabolism comprises a network of biochemical reactions that are fundamental to life, including glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. metwarebio.com Oxaloacetate is a key node within this network, connecting the metabolism of carbohydrates, fats, and proteins. fiveable.menih.gov

Its primary functions include:

Citric Acid Cycle: Oxaloacetate initiates the citric acid cycle by combining with acetyl-CoA to form citrate (B86180). fiveable.mefiveable.me This cycle is the main source of ATP, the cell's primary energy currency. numberanalytics.com The continuous regeneration of oxaloacetate is essential for the cycle's uninterrupted operation. fiveable.me The concentration of oxaloacetate can regulate the rate of the citric acid cycle, thereby controlling energy production. fiveable.menumberanalytics.com

Gluconeogenesis: During periods of fasting or low carbohydrate intake, oxaloacetate serves as a crucial precursor for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates like amino acids and lactate (B86563). fiveable.menumberanalytics.com

Amino Acid Metabolism: Oxaloacetate is directly involved in the synthesis and breakdown of amino acids. For instance, it can be converted to aspartate and asparagine through transamination reactions. nih.govnih.gov

Fatty Acid Synthesis: By being converted to citrate in the mitochondria and then transported to the cytosol, oxaloacetate provides one of the carbon backbones for the synthesis of fatty acids. nih.gov

The intricate connections of oxaloacetate are managed through what is known as the phosphoenolpyruvate-pyruvate-oxaloacetate (PPO) node. oup.comwur.nl This node acts as a critical switch point, directing the flow of carbon between different metabolic pathways based on the cell's needs. oup.comnih.gov

Fundamental Role of Magnesium as an Essential Cofactor in Oxaloacetate-Related Biochemistry

Magnesium (Mg²⁺) is an essential mineral that acts as a cofactor for over 600 enzymes in the body, playing a crucial role in virtually every major metabolic and biochemical process. nih.govicm.edu.plresearchgate.net Its significance in oxaloacetate-related biochemistry is multifaceted, primarily revolving around its ability to form complexes with key molecules and activate enzymes.

Magnesium ions are vital for the activity of several enzymes involved in pathways where oxaloacetate is a key intermediate. icm.edu.pl For example, in gluconeogenesis, the conversion of oxaloacetate to phosphoenolpyruvate (B93156) is catalyzed by phosphoenolpyruvate carboxykinase (PEPCK), a reaction that requires a magnesium ion as a cofactor. libretexts.org Similarly, many enzymes in the citric acid cycle and glycolysis are magnesium-dependent. nih.gov

A key aspect of magnesium's role is its ability to form a chelate with oxaloacetate. science.gov Chelation is a process where a central metal ion is bonded to a larger molecule, called a ligand, at multiple points. wikipedia.org In the case of magnesium oxaloacetate, the magnesium ion binds to the dicarboxylic acid, forming a stable complex. This chelation can influence the chemical properties and biological activity of oxaloacetate. For instance, the formation of magnesium-oxaloacetate chelates has been shown to affect the activity of certain enzymes. science.gov

The binding of magnesium to substrates like ATP is also critical. The Mg-ATP complex is the actual substrate for many kinases, enzymes that transfer phosphate groups. nih.gov This interaction helps to stabilize the ATP molecule and facilitate the transfer of its terminal phosphate group, a fundamental process in energy metabolism. nih.gov

Overview of Advanced Research Paradigms and Methodological Approaches

The study of metabolic intermediates like this compound requires sophisticated analytical techniques to unravel their complex roles in cellular biochemistry. Modern research employs a variety of advanced methods to investigate metabolic pathways and their regulation.

Metabolic Flux Analysis (MFA): This powerful technique is used to quantify the rates (fluxes) of metabolic reactions within a cell. rsc.org 13C-MFA, a variant that uses stable isotopes, is particularly informative for tracing the flow of carbon through central metabolic pathways, providing detailed insights into the interconnectedness of reactions involving oxaloacetate. rsc.org

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for identifying and quantifying metabolites in biological samples. frontiersin.org It can be used to determine the structure of molecules and to study the dynamics of metabolic processes in real-time. frontiersin.org

Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry allows for the sensitive detection and quantification of a wide range of metabolites, including oxaloacetate and other intermediates of the citric acid cycle. nih.gov

Fluorescence and Infrared Spectroscopy: These techniques can be used to monitor structural changes in enzymes upon binding to substrates or inhibitors. For example, fluorescence approaches have been used to study the binding of oxaloacetate analogs to enzymes, providing insights into the catalytic mechanism. plos.org

Computational Modeling: Mathematical models and computer simulations are increasingly used to analyze and predict the behavior of complex metabolic networks. plos.org These models can integrate experimental data from various sources to provide a systems-level understanding of metabolism. nrel.gov

Enzymatic Assays: Simple and sensitive enzymatic assays have been developed for the rapid determination of oxaloacetate and other metabolites in various biological samples. publicationslist.org These methods are often based on coupling the reaction of interest to another reaction that produces a measurable signal, such as a change in fluorescence. publicationslist.org

These advanced research paradigms, often used in combination, provide a comprehensive toolkit for elucidating the intricate roles of this compound and other key metabolites in the dynamic and highly regulated world of cellular biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2MgO5 B1675911 Magnesium oxaloacetate CAS No. 59866-21-6

Properties

CAS No.

59866-21-6

Molecular Formula

C4H2MgO5

Molecular Weight

154.36 g/mol

IUPAC Name

magnesium;2-oxobutanedioate

InChI

InChI=1S/C4H4O5.Mg/c5-2(4(8)9)1-3(6)7;/h1H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

AYIKGGBPRUSXBK-UHFFFAOYSA-L

SMILES

C(C(=O)C(=O)[O-])C(=O)[O-].[Mg+2]

Canonical SMILES

C(C(=O)C(=O)[O-])C(=O)[O-].[Mg+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Magnesium Oxaloacetate

Origin of Product

United States

Ii. Molecular and Enzymatic Mechanisms Involving Magnesium Oxaloacetate

Magnesium as an Essential Cofactor in Oxaloacetate-Generating and -Consuming Enzymes

Magnesium ions (Mg2+) are crucial for the activity of numerous enzymes involved in intermediary metabolism. Their role often involves the stabilization of substrates, activation of enzymatic functional groups, and facilitation of phosphoryl transfer reactions. In the context of oxaloacetate metabolism, magnesium's involvement is paramount for the catalytic efficiency of both PEPCK and PC.

Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate (PEP). wikipedia.org This reaction is a critical control point in the synthesis of glucose from non-carbohydrate precursors. The activity of PEPCK is highly dependent on the presence of divalent cations, with magnesium playing a significant role. wikipedia.orgebi.ac.uk The enzyme requires two divalent cations for its catalytic activity, typically magnesium (Mg2+) and manganese (Mn2+). ebi.ac.uk One cation is thought to activate the enzyme, while the second cation complexes with the nucleotide substrate (GTP or ATP) to form the catalytically competent metal-nucleotide complex. nih.gov

The reaction catalyzed by PEPCK involves both a decarboxylation and a phosphorylation event. wikipedia.org The process begins with the binding of oxaloacetate to the active site of the enzyme. The catalytic mechanism proceeds through the formation of a pyruvate (B1213749) enolate intermediate following the decarboxylation of oxaloacetate. nih.govrsc.org This highly reactive enolate intermediate is stabilized within the active site, preventing its protonation to form pyruvate. nih.gov Magnesium ions are believed to play a role in stabilizing this enolate intermediate, positioning it for the subsequent phosphoryl transfer. rsc.org The stabilized enolate then attacks the terminal phosphate (B84403) group of the nucleotide donor. ebi.ac.uk

In mammals, PEPCK primarily utilizes guanosine (B1672433) triphosphate (GTP) as the phosphate donor to convert oxaloacetate into phosphoenolpyruvate. ebi.ac.uknih.gov The reaction results in the formation of phosphoenolpyruvate, guanosine diphosphate (B83284) (GDP), and carbon dioxide. nih.gov The mitochondrial isoform of PEPCK (PEPCK-M) uses mitochondrial GTP to catalyze this reaction, playing a role in recycling the GTP generated from the succinyl-CoA synthetase reaction in the Krebs cycle. nih.gov The magnesium-GTP complex is the actual substrate for the enzyme. The magnesium ion helps to neutralize the negative charges on the phosphate groups of GTP, facilitating the nucleophilic attack by the enolate intermediate. ebi.ac.uk This interaction is crucial for lowering the activation energy of the phosphoryl transfer step.

EnzymeSubstratesProductsDivalent Cation Requirement
Phosphoenolpyruvate Carboxykinase (PEPCK) Oxaloacetate, GTP (or ATP)Phosphoenolpyruvate, GDP (or ADP), CO2Mg2+ and Mn2+

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role by replenishing the intermediates of the citric acid cycle. wikipedia.orgnih.gov It catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate. wikipedia.org This reaction is vital for gluconeogenesis and lipogenesis. wikipedia.org PC is a biotin-dependent enzyme that requires magnesium and ATP for its catalytic activity. wikipedia.orgnih.gov

Pyruvate carboxylase contains a covalently attached biotin (B1667282) prosthetic group, which acts as a carrier for the activated carboxyl group. wikipedia.orgscirp.org The reaction mechanism involves two partial reactions:

Biotin Carboxylation: In the first step, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate, which then carboxylates the biotin cofactor to form carboxybiotin. wikipedia.org This reaction is dependent on MgATP²⁻. nih.gov

Carboxyl Transfer: The carboxybiotin, attached to a mobile domain of the enzyme, translocates to a second active site. Here, the activated carboxyl group is transferred from carboxybiotin to pyruvate, forming oxaloacetate and regenerating the biotin cofactor. wikipedia.org

Magnesium's role is integral to the initial ATP-dependent carboxylation of biotin. nih.gov The presence of magnesium is a prerequisite for the catalytic function of pyruvate carboxylase. wikipedia.orgnih.gov

EnzymeSubstratesProductsProsthetic GroupDivalent Cation Requirement
Pyruvate Carboxylase (PC) Pyruvate, Bicarbonate, ATPOxaloacetate, ADP, PiBiotinMg2+

Phosphoenolpyruvate Carboxylase (PEP Carboxylase) Activity

Phosphoenolpyruvate carboxylase (PEPC) is a key enzyme found in plants and some bacteria that plays a crucial role in carbon fixation. wikipedia.orgbyjus.com It catalyzes the irreversible addition of bicarbonate (HCO₃⁻) to phosphoenolpyruvate (PEP), resulting in the formation of the four-carbon compound oxaloacetate and inorganic phosphate (Pi). wikipedia.orgebi.ac.uk This reaction is particularly significant in C4 and CAM plants, where it serves as the initial step in concentrating CO₂ for the Calvin cycle, thereby minimizing photorespiration. byjus.compearson.comfiveable.me

The enzymatic reaction catalyzed by PEP carboxylase is highly exergonic, with a standard Gibbs free energy change (∆G°') of approximately -30 kJ·mol⁻¹, making it essentially irreversible under biochemical conditions. wikipedia.org The enzyme utilizes bicarbonate (HCO₃⁻), the dominant form of CO₂ in the cytoplasm, as the substrate for carboxylation. ebi.ac.uk In C4 plants, this reaction occurs in the mesophyll cells, where PEP, a three-carbon compound, acts as the primary CO₂ acceptor. byjus.com The resulting oxaloacetate, a four-carbon acid, is then transported to the bundle sheath cells. byjus.com There, it is decarboxylated to release CO₂, which is then re-fixed by the enzyme RuBisCO in the Calvin cycle. byjus.compearson.com This spatial separation of initial CO₂ capture and the Calvin cycle allows C4 plants to maintain high rates of photosynthesis, even in hot and dry environments with low CO₂ levels. pearson.comfiveable.me Similarly, in CAM plants, PEP carboxylase fixes CO₂ during the night, storing it as organic acids (like malate (B86768), derived from oxaloacetate) in vacuoles. pearson.com This stored CO₂ is released during the day for use in the Calvin cycle, which helps these plants conserve water. pearson.com

The catalytic activity of PEP carboxylase is dependent on the presence of a divalent metal cation, which can be magnesium (Mg²⁺), manganese (Mn²⁺), or cobalt (Co²⁺), depending on the organism. wikipedia.orgebi.ac.uk The metal ion is a crucial component of the enzyme's active site and plays a vital role in coordinating the binding of the substrate, PEP, and the subsequent reaction intermediates. wikipedia.org The binding of substrates and the cofactor to the enzyme follows a specific order: the metal cofactor binds first, followed by PEP, and then bicarbonate. wikipedia.org

Studies on PEP carboxylase from Crassula argentea (a CAM plant) have shown that while the substrate PEP can bind to the enzyme in the absence of magnesium, its binding is significantly weaker. nih.gov The presence of Mg²⁺ increases both the quantity and the tightness of PEP binding. nih.gov Research on the enzyme from Zea mays (a C4 plant) further clarifies that the physiological role of Mg²⁺ is primarily as part of the MgPEP complex, which is the actual substrate that binds to the active site. nih.govportlandpress.comresearchgate.net The active site itself contains conserved amino acid residues, such as aspartic acid and glutamic acid, which non-covalently bind the divalent metal cofactor through their carboxylic acid functional groups. wikipedia.org

Factor Role in PEP Carboxylase Activity
Phosphoenolpyruvate (PEP) The primary acceptor of CO₂ (as HCO₃⁻), a 3-carbon compound. byjus.com
Bicarbonate (HCO₃⁻) The substrate providing the carboxyl group for the formation of oxaloacetate. wikipedia.orgebi.ac.uk
Divalent Cations (Mg²⁺, Mn²⁺, Co²⁺) Essential cofactors that coordinate the binding of PEP and reaction intermediates to the active site. wikipedia.orgebi.ac.uk Mg²⁺ forms a complex with PEP (MgPEP), which is the true substrate. portlandpress.comresearchgate.net
Oxaloacetate The 4-carbon product of the carboxylation reaction. wikipedia.org

Modulation of Malate Dehydrogenase (MDH) Activity

Malate dehydrogenase (MDH) is an enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD⁺ to NADH. nih.govwikipedia.org This reaction is a key step in the citric acid cycle and the malate-aspartate shuttle. wikipedia.org The activity of MDH is subject to allosteric regulation, notably by its own product, oxaloacetate. uwec.edu High concentrations of oxaloacetate inhibit the forward reaction (the oxidation of malate). nih.govuwec.edu

The equilibrium of the MDH-catalyzed reaction strongly favors the formation of L-malate. nih.gov The reaction is driven forward in the cell by the rapid consumption of its products; NADH is used in the electron transport chain, and oxaloacetate is consumed by citrate (B86180) synthase. nih.gov The presence of a subsequent enzyme that utilizes oxaloacetate can therefore enhance MDH activity. Research on an enzyme cascade composed of MDH and oxaloacetate decarboxylase (OAD) demonstrated that the presence of OAD, which converts oxaloacetate to pyruvate, increases the turnover number of MDH. columbia.edu This enhancement is attributed to an increased rate of product (oxaloacetate) release from MDH, effectively pulling the reaction forward. columbia.edu

Citrate also acts as a complex allosteric regulator of MDH. It can activate the oxidation of malate to oxaloacetate, particularly at high concentrations of malate and NAD⁺, while inhibiting the reverse reaction (the reduction of oxaloacetate to malate). nih.govwikipedia.orguwec.edu

Influence on Citrate Synthase (CS) Activity

Citrate synthase (CS) is the rate-limiting enzyme that catalyzes the first step of the citric acid cycle: the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.orgdetroitrandd.com The activity of this enzyme is a critical control point for the entire cycle. The binding of substrates to citrate synthase is an ordered process where oxaloacetate must bind first. wikipedia.org The binding of oxaloacetate induces a significant conformational change in the enzyme, which in turn creates a specific binding site for the second substrate, acetyl-CoA. wikipedia.org

This sequential binding mechanism is crucial for the enzyme's function. It ensures that the energetically favorable hydrolysis of the thioester bond in acetyl-CoA does not occur until both substrates are properly positioned, thereby driving the condensation reaction forward. wikipedia.org The activity of citrate synthase is tightly regulated by the energy status of the cell. It is inhibited by high ratios of ATP to ADP and NADH to NAD⁺, which signal that cellular energy levels are high. wikipedia.org The enzyme is also subject to product inhibition by citrate and competitive inhibition by molecules that resemble acetyl-CoA, such as succinyl-CoA. wikipedia.org

Enzyme Substrates Products Role of Oxaloacetate
Malate Dehydrogenase (MDH) L-malate, NAD⁺Oxaloacetate, NADH, H⁺Product. High concentrations of oxaloacetate inhibit the enzyme. nih.govuwec.edu
Citrate Synthase (CS) Oxaloacetate, Acetyl-CoA, H₂OCitrate, CoA-SHSubstrate. Binds first, inducing a conformational change that allows Acetyl-CoA to bind. wikipedia.org

Enzymatic Decarboxylation of Oxaloacetate

Oxaloacetate is a metabolically versatile molecule that can be converted into pyruvate and CO₂ through decarboxylation. This reaction can occur spontaneously, especially in the presence of metal ions, or be catalyzed by specific enzymes known as oxaloacetate decarboxylases. cdnsciencepub.comnih.gov

Enzymatic decarboxylation of oxaloacetate is catalyzed by oxaloacetate decarboxylases (EC 4.1.1.3), which are classified into different types based on their structure and cofactor requirements. wikipedia.org A major class consists of soluble, cytoplasmic enzymes that are absolutely dependent on the presence of divalent cations for their activity. wikipedia.orgnih.gov These cations can include Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, or Ca²⁺. nih.gov

Studies on cell extracts from the bacterium Acetobacter xylinum have shown that the decarboxylation of oxaloacetate to pyruvate and CO₂ requires either Mn²⁺ or Mg²⁺ ions. nih.gov Similarly, a soluble oxaloacetate decarboxylase purified from Corynebacterium glutamicum is also dependent on divalent cations. nih.gov

The non-enzymatic decarboxylation of oxaloacetic acid is also significantly catalyzed by multivalent cations, including Mg²⁺. cdnsciencepub.com Magnesium ions form a chelate complex with oxaloacetic acid. Spectrophotometric analysis has demonstrated a direct correlation between the concentration of magnesium ions and the rate of decarboxylation. cdnsciencepub.com It is proposed that the keto form of the magnesium-oxaloacetate chelate is the active species that undergoes decarboxylation. cdnsciencepub.com

Functional Roles of Oxaloacetate Decarboxylase in Cellular Processes

Oxaloacetate decarboxylase (ODx) is a carboxy-lyase enzyme that catalyzes the conversion of oxaloacetate to pyruvate. wikipedia.org The functional roles of this enzyme are diverse and depend on its type and cellular location. There are two primary classes of oxaloacetate decarboxylases: membrane-bound, sodium-pumping enzymes and soluble, divalent cation-dependent enzymes. wikipedia.orgnih.gov

Soluble oxaloacetate decarboxylases are found in the cytoplasm of various microorganisms, including Corynebacterium glutamicum and Lactococcus lactis. wikipedia.orgnih.govnih.gov These enzymes catalyze the irreversible decarboxylation of oxaloacetate to pyruvate and CO2 and are dependent on the presence of divalent cations such as Mg2+, Mn2+, or Co2+ for their activity. wikipedia.orgnih.gov In C. glutamicum, ODx plays a significant role at a key metabolic branch point, redirecting carbon flux from oxaloacetate toward pyruvate. nih.gov This activity can influence the production of amino acids; for instance, overexpression of the ODx gene in an L-lysine-producing strain of C. glutamicum led to reduced L-lysine accumulation. nih.gov In the lactic acid bacterium Lactococcus lactis, a soluble oxaloacetate decarboxylase is central to citrate metabolism. nih.gov Following the conversion of citrate to acetate (B1210297) and oxaloacetate, the enzyme decarboxylates oxaloacetate to pyruvate, which is a precursor for important flavor compounds like diacetyl and acetoin. nih.gov

Enzyme TypeLocationCofactor/DependencyPrimary Cellular FunctionOrganism Examples
Membrane-Bound ODxCell MembraneBiotin, Sodium Ions (Na+)Primary Na+ pump; generates electrochemical gradient for ATP synthesis and transport. wikipedia.orgmarquette.eduAnaerobic bacteria (Klebsiella aerogenes) marquette.edu
Soluble ODxCytoplasmDivalent Cations (Mg2+, Mn2+, etc.) wikipedia.orgRedirects carbon flux from oxaloacetate to pyruvate; involved in amino acid and flavor compound synthesis. nih.govnih.govCorynebacterium glutamicum, Lactococcus lactis nih.govnih.gov

Structural Insights into Magnesium-Oxaloacetate Enzyme Complexes

The interaction between magnesium ions, oxaloacetate, and enzymes is critical for catalysis, relying on precise coordination chemistry within the enzyme's active site. Magnesium is an essential cofactor for a vast number of enzymes, where it often plays a structural role in substrate binding and a functional role in catalysis. mdpi.comnih.gov Due to its high charge density, Mg2+ functions as a strong Lewis acid, increasing the electrophilicity of substrates like ATP for catalysis. nih.govdiva-portal.org

In enzyme active sites, Mg2+ typically adopts an octahedral geometry, coordinating with oxygen donor ligands. mdpi.comdiva-portal.org These interactions can be categorized as inner-sphere, involving direct bonds between the ion and protein side chains or the substrate, or outer-sphere, where coordination is mediated by water molecules. nih.govdiva-portal.org For example, in adenylate kinase, the key residue Asp84 coordinates Mg2+ through two water molecules, an outer-sphere interaction that correctly positions the ion for catalysis. nih.gov

The binding of both the substrate and the magnesium cofactor can induce significant conformational changes in the enzyme. This "induced fit" mechanism is crucial for forming a catalytically competent active site. whiterose.ac.uknih.gov In magnesium chelatase, the binding of the protoporphyrin IX substrate causes a structural rearrangement that envelops the substrate and brings an essential glutamate (B1630785) residue into proximity to catalyze magnesium insertion. whiterose.ac.uknih.gov Similarly, studies on adenylate kinase show that Mg2+ induces a conformational rearrangement of the substrates (ATP and ADP), resulting in a 30° adjustment of the angle required for phosphoryl transfer, thereby optimizing the reaction. nih.gov This highlights that magnesium is not merely a passive cofactor but actively participates in structuring the active site for optimal catalytic efficiency.

FeatureDescriptionSignificance in Catalysis
Magnesium's RoleActs as a Lewis acid and essential cofactor. nih.govdiva-portal.orgEnhances substrate electrophilicity; stabilizes transition states.
Coordination GeometryTypically six-coordinate octahedral, with a preference for oxygen ligands. mdpi.comdiva-portal.orgEnsures precise orientation of the substrate and catalytic residues.
Coordination TypesInner-sphere (direct) and outer-sphere (water-mediated) interactions. nih.govAllows for flexible yet specific positioning of the Mg2+ ion within the active site.
Induced Fit MechanismSubstrate and/or Mg2+ binding induces conformational changes in the enzyme. nih.govwhiterose.ac.ukForms the catalytically active conformation and optimizes substrate alignment.

Allosteric regulation is a fundamental biological control mechanism where the binding of a regulator molecule to an enzyme at a site distinct from the active site—the allosteric site—alters the enzyme's catalytic activity. wikipedia.orgbyjus.com This binding event triggers a conformational change that can either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's function. wikipedia.orgbyjus.com Both magnesium ions and other cellular metabolites can act as crucial allosteric regulators for enzymes involved with oxaloacetate.

Magnesium ions can function as allosteric activators. nih.gov A clear example is the regulation of brain hexokinase. In the presence of equimolar Mg2+ and ATP, the enzyme exhibits sigmoidal kinetics, which is characteristic of cooperative substrate binding. nih.gov However, when Mg2+ is present in excess, the kinetics become hyperbolic, following the Michaelis-Menten model. This shift indicates that Mg2+ binds to an allosteric site on the enzyme, inducing a conformational change that increases the active site's affinity for the MgATP2- substrate and eliminates the cooperative binding effect. nih.gov

Metabolites also serve as key allosteric regulators, often as part of feedback loops. wikipedia.org The activity of soluble, divalent cation-dependent oxaloacetate decarboxylase from Corynebacterium glutamicum is inhibited by metabolites such as acetyl-CoA and ADP. wikipedia.orgnih.gov This allows the cell to modulate the flow of carbon from the citric acid cycle into pyruvate based on its energy status and the availability of biosynthetic precursors. Similarly, citrate, which is formed from oxaloacetate and acetyl-CoA, acts as a well-known allosteric inhibitor of phosphofructokinase, a key enzyme in glycolysis. wikipedia.org This feedback inhibition prevents an excessive rate of glycolysis when the citric acid cycle is saturated and cellular energy levels are high. wikipedia.org

RegulatorTarget EnzymeEffectMechanism
Magnesium (Mg2+)Brain HexokinaseActivation nih.govBinds to an allosteric site, inducing a conformational change that increases substrate affinity and eliminates cooperativity. nih.gov
Acetyl-CoASoluble Oxaloacetate DecarboxylaseInhibition wikipedia.orgnih.govBinds to a regulatory site, reducing the enzyme's catalytic activity to control carbon flux.
ADPSoluble Oxaloacetate DecarboxylaseInhibition wikipedia.orgnih.govSignals low energy status, modulating the conversion of oxaloacetate to pyruvate.
CitratePhosphofructokinaseInhibition wikipedia.orgActs as a feedback inhibitor, signaling that the citric acid cycle is saturated and slowing down glycolysis. wikipedia.org

Iii. Metabolic Pathways and Intermediary Roles of Magnesium Oxaloacetate

Gluconeogenesis Pathway Dynamics

Gluconeogenesis is the metabolic process by which glucose is synthesized from non-carbohydrate precursors. This pathway is crucial for maintaining blood glucose levels during periods of fasting or intense exercise.

The initial step of gluconeogenesis involves the conversion of pyruvate (B1213749) to phosphoenolpyruvate (B93156) (PEP), a multi-step process that bypasses the irreversible pyruvate kinase reaction of glycolysis. libretexts.org This conversion begins in the mitochondria with the carboxylation of pyruvate to form oxaloacetate. wikipedia.orgquora.com This reaction is catalyzed by the enzyme pyruvate carboxylase, which requires biotin (B1667282) and ATP. wsu.edu

Following its formation in the mitochondria, oxaloacetate is then converted to phosphoenolpyruvate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). wikipedia.orgquora.com This step involves the decarboxylation and phosphorylation of oxaloacetate, utilizing guanosine (B1672433) triphosphate (GTP) as the phosphate (B84403) donor. wikipedia.org

Key Enzymes in Pyruvate to Phosphoenolpyruvate Conversion

Enzyme Location Reaction Cofactors/Co-substrates
Pyruvate Carboxylase Mitochondria Pyruvate + HCO3- + ATP → Oxaloacetate + ADP + Pi Biotin, ATP wsu.edu

The enzymes involved in gluconeogenesis are located in both the mitochondria and the cytosol. wikipedia.org Specifically, the formation of oxaloacetate from pyruvate occurs within the mitochondrial matrix. libretexts.orglibretexts.org However, the subsequent enzymes required to convert phosphoenolpyruvate to glucose are located in the cytosol. wikipedia.org This compartmentalization necessitates a mechanism for transporting oxaloacetate or its equivalents from the mitochondria to the cytosol. The inner mitochondrial membrane is impermeable to oxaloacetate. libretexts.org Therefore, oxaloacetate must be converted to other molecules, such as malate (B86768) or aspartate, to be transported out of the mitochondria. wikipedia.org

To overcome the impermeability of the mitochondrial membrane to oxaloacetate, the malate-aspartate shuttle is utilized. reddit.com In this shuttle system, oxaloacetate in the mitochondria is first reduced to malate by mitochondrial malate dehydrogenase, a reaction that oxidizes NADH to NAD+. wikipedia.orgwikipedia.org Malate can then be transported across the inner mitochondrial membrane into the cytosol by the malate-alpha-ketoglutarate antiporter. wikipedia.org

Once in the cytosol, malate is re-oxidized to oxaloacetate by cytosolic malate dehydrogenase, reducing NAD+ to NADH. wikipedia.orgwikipedia.org Alternatively, mitochondrial oxaloacetate can be converted to aspartate via transamination, a reaction catalyzed by mitochondrial aspartate aminotransferase. quora.comyoutube.com Aspartate is then transported into the cytosol via the glutamate-aspartate antiporter and converted back to oxaloacetate by cytosolic aspartate aminotransferase. wikipedia.orgquora.com This shuttle not only facilitates the transport of oxaloacetate but also the transfer of reducing equivalents (NADH) between the mitochondria and the cytosol. wikipedia.org

Tricarboxylic Acid (TCA) Cycle and Anaplerosis

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway for the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2). lumenlearning.comwikipedia.org

The first step of the TCA cycle involves the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule of oxaloacetate to form a six-carbon molecule, citrate (B86180). lumenlearning.combyjus.comkhanacademy.org This reaction is catalyzed by the enzyme citrate synthase and is a highly exergonic and irreversible step. lumenlearning.comjove.com The regeneration of oxaloacetate at the end of the cycle allows it to combine with another molecule of acetyl-CoA, continuing the cyclical process. khanacademy.orgjove.com

Initiation of the TCA Cycle

Reactants Enzyme Product

Anaplerotic reactions are metabolic reactions that replenish the intermediates of a metabolic pathway. wikipedia.orgvedantu.com In the context of the TCA cycle, intermediates can be withdrawn for various biosynthetic processes, such as the synthesis of amino acids and glucose. wikipedia.org Anaplerosis is crucial for maintaining the concentration of TCA cycle intermediates, ensuring the continued function of the cycle for energy production. wikipedia.org

The most significant anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.orgnih.gov This reaction is particularly important in the liver and kidney. taylorandfrancis.com Other anaplerotic reactions that can form oxaloacetate include the transamination of aspartate and the oxidation of malate. researchgate.net Glutamine can also serve as a source for replenishing TCA cycle intermediates through its conversion to α-ketoglutarate. taylorandfrancis.com These reactions ensure that the pool of oxaloacetate is maintained, allowing the TCA cycle to adapt to the cell's metabolic needs.

Major Anaplerotic Reactions Replenishing Oxaloacetate

Precursor Enzyme(s) Product
Pyruvate Pyruvate Carboxylase Oxaloacetate wikipedia.org
Aspartate Aspartate Transaminase Oxaloacetate wikipedia.org

Diversion of Carbon Flux from the Phosphoenolpyruvate-Pyruvate-Oxaloacetate Node

The phosphoenolpyruvate-pyruvate-oxaloacetate (PEP-PYR-OAA) node represents a critical switching point in central carbon metabolism, directing the flow of carbon among various metabolic pathways. This node is a complex network of reactions that connects glycolysis with the tricarboxylic acid (TCA) cycle and is responsible for distributing carbon flux between catabolism (energy generation) and anabolism (biosynthesis). Oxaloacetate is a key component of this node. Its formation from the carboxylation of either pyruvate or PEP is a primary anaplerotic reaction, which serves to replenish TCA cycle intermediates that are withdrawn for the synthesis of other molecules.

Under glycolytic conditions, where glucose is being broken down, carbon flows towards the TCA cycle. This occurs through the oxidative decarboxylation of pyruvate to form acetyl-CoA and through the carboxylation of C3 compounds (pyruvate or PEP) to form the C4 compound, oxaloacetate. Conversely, during gluconeogenesis (the synthesis of glucose), TCA cycle intermediates like oxaloacetate or malate are converted to PEP and pyruvate, providing the necessary precursors. The specific enzymes and the direction of carbon flow at this node can vary significantly among different organisms, reflecting diverse metabolic strategies. The regulation of enzymes at the PEP-PYR-OAA node is crucial for controlling whether carbon is directed towards energy production via the full TCA cycle or channeled into biosynthetic pathways originating from its intermediates.

The metabolism of oxaloacetate is intrinsically linked with that of acetyl-CoA. In the mitochondrial matrix, the condensation of a four-carbon oxaloacetate molecule with a two-carbon acetyl unit from acetyl-CoA is the first and rate-limiting step of the citric acid cycle. This reaction, catalyzed by citrate synthase, forms the six-carbon molecule, citrate.

This interconnection is vital for more than just energy production. Under conditions of high energy and abundant glucose, citrate is transported out of the mitochondria and into the cytosol. In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. This process serves as the primary mechanism for moving acetyl-CoA, which cannot cross the mitochondrial membrane directly, into the cytosol where it becomes the building block for fatty acid synthesis. This pathway effectively links carbohydrate catabolism with lipid biosynthesis, with oxaloacetate acting as a crucial carrier molecule.

Table 1: Key Reactions at the PEP-PYR-OAA Node and Acetyl-CoA Interconnection

Reaction Enzyme Location Metabolic Context
Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi Pyruvate Carboxylase Mitochondria Anaplerosis, Gluconeogenesis
PEP + HCO₃⁻ → Oxaloacetate + Pi PEP Carboxylase Cytosol/Mitochondria Anaplerosis
Oxaloacetate + Acetyl-CoA → Citrate + CoA Citrate Synthase Mitochondria TCA Cycle (First Step)
Citrate + ATP + CoA → Oxaloacetate + Acetyl-CoA + ADP + Pi ATP Citrate Lyase Cytosol Fatty Acid Synthesis

While the oxidative direction of the TCA cycle is most familiar, a reductive branch allows for the synthesis of succinic acid (succinate) from oxaloacetate. This pathway is particularly significant in certain microorganisms and under specific conditions, such as anaerobiosis. In this reductive pathway, oxaloacetate is first reduced to malate, which is then dehydrated to fumarate (B1241708). The final step involves the reduction of fumarate to succinate (B1194679), a reaction catalyzed by fumarate reductase. This pathway serves as a reversal of the steps seen in the oxidative TCA cycle that convert succinate to oxaloacetate.

Under anaerobic or microaerobic conditions, this reductive branch can be crucial for regenerating oxidizing power (NAD+) and for producing essential biosynthetic precursors. The glyoxylate (B1226380) cycle, another pathway involving oxaloacetate, also produces succinate as a key intermediate, which can then be used for biosynthesis.

Contribution to Amino Acid Biosynthesis (e.g., Aspartate, Glutamate)

Oxaloacetate is a direct precursor for the synthesis of several amino acids. Through a transamination reaction, oxaloacetate is converted into the amino acid aspartate. This reaction is typically catalyzed by aspartate aminotransferase (also known as glutamic-oxaloacetic transaminase or GOT), which transfers an amino group from glutamate (B1630785) to oxaloacetate. This process yields aspartate and α-ketoglutarate, another TCA cycle intermediate that is a precursor for other amino acids.

Aspartate + α-Ketoglutarate ⇌ Oxaloacetate + Glutamate

Aspartate serves as a building block for proteins and is also a key precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine. Furthermore, aspartate plays a critical role in nucleotide synthesis, providing atoms for the formation of purine (B94841) and pyrimidine (B1678525) rings. The interplay between oxaloacetate and glutamate is central to linking amino acid metabolism with the TCA cycle, allowing the cell to balance its energy needs with the demands for protein and nucleotide synthesis.

Involvement in Fatty Acid Synthesis

Magnesium oxaloacetate plays a pivotal, albeit indirect, role in the synthesis of fatty acids in the cytosol. The process of de novo fatty acid synthesis requires a supply of acetyl-CoA in the cytoplasm. However, acetyl-CoA is primarily generated from pyruvate oxidation and fatty acid beta-oxidation within the mitochondria and cannot be directly transported across the inner mitochondrial membrane.

To overcome this barrier, the cell utilizes a shuttle system involving citrate. Acetyl-CoA within the mitochondria condenses with oxaloacetate to form citrate. This citrate is then transported out into the cytosol via the citrate carrier. In the cytosol, ATP citrate lyase catalyzes the cleavage of citrate, regenerating acetyl-CoA and oxaloacetate. The newly available cytosolic acetyl-CoA is then carboxylated to malonyl-CoA, the committed step in fatty acid synthesis. The oxaloacetate that is co-produced must be returned to the mitochondrial matrix to sustain the shuttle. It is typically reduced to malate, which can be transported back into the mitochondria and re-oxidized to oxaloacetate.

Role in the Glyoxylate Cycle

The glyoxylate cycle is an anabolic metabolic pathway that functions as a variation of the TCA cycle and is found in plants, bacteria, protists, and fungi. This cycle is crucial for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source, as it allows for the net synthesis of carbohydrates from two-carbon compounds. Oxaloacetate is a key intermediate in this cycle.

The cycle begins similarly to the TCA cycle, with the condensation of acetyl-CoA and oxaloacetate to form citrate, which is then isomerized to isocitrate. At this point, the pathway diverges. Instead of being decarboxylated, isocitrate is cleaved by isocitrate lyase into succinate and glyoxylate. The glyoxylate then condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase, forming malate. Finally, malate is oxidized to regenerate oxaloacetate, completing the cycle.

The net result of the glyoxylate cycle is the production of one molecule of succinate from two molecules of acetyl-CoA. This succinate can then enter the TCA cycle and be converted to oxaloacetate, which serves as a direct precursor for gluconeogenesis, leading to the net synthesis of glucose from fats.

Intermediary Function in the Urea (B33335) Cycle

Oxaloacetate provides a critical link between the urea cycle and the citric acid cycle, often referred to as the "Krebs bicycle." The urea cycle is the primary pathway for disposing of excess nitrogen in the form of urea. One of the nitrogen atoms incorporated into urea is supplied by the amino acid aspartate.

This crucial aspartate molecule is generated from the transamination of oxaloacetate, a reaction catalyzed by aspartate aminotransferase. In the urea cycle, aspartate condenses with citrulline to form argininosuccinate (B1211890). Subsequently, argininosuccinate is cleaved to release arginine (the direct precursor to urea) and fumarate.

The fumarate produced is a TCA cycle intermediate. It can be hydrated to malate by cytosolic fumarase, and the malate is then oxidized to oxaloacetate by cytosolic malate dehydrogenase. This regeneration of oxaloacetate allows it to be transaminated to form another molecule of aspartate, thus sustaining the flow of nitrogen into the urea cycle and tightly linking the two metabolic pathways.

Specialized Roles in Photosynthetic Carbon Metabolism (e.g., C4 Cycle)

This compound plays a pivotal, albeit transient, role in specialized photosynthetic pathways such as the C4 and Crassulacean acid metabolism (CAM) cycles. These pathways are evolutionary adaptations in certain plants to minimize photorespiration and water loss, particularly in hot and arid environments. The involvement of magnesium is crucial, primarily as a cofactor for key enzymes that catalyze the formation and subsequent transformation of oxaloacetate.

In both C4 and CAM photosynthesis, the initial step of carbon fixation involves the carboxylation of phosphoenolpyruvate (PEP) to form oxaloacetate. nih.govoup.comlibretexts.org This reaction is catalyzed by the enzyme phosphoenolpyruvate carboxylase (PEPC). Research has shown that PEPC is a magnesium-dependent enzyme. nih.gov Magnesium ions are essential for the proper binding of substrates to PEPC, thereby facilitating the synthesis of oxaloacetate. nih.gov Magnesium deficiency has been observed to impede the substrate-binding of PEPC in C4 and CAM plants, leading to a reduction in carbon dioxide assimilation. nih.gov

The C4 Cycle:

The C4 pathway spatially separates the initial carbon fixation from the Calvin cycle. This process occurs in two distinct cell types: the mesophyll cells and the bundle sheath cells.

Carbon Fixation in Mesophyll Cells: In the cytoplasm of mesophyll cells, atmospheric carbon dioxide, in the form of bicarbonate (HCO₃⁻), is fixed by PEPC to the three-carbon molecule PEP. This reaction, which requires magnesium, produces the four-carbon compound oxaloacetate. nih.govlibretexts.org

Conversion of Oxaloacetate: Oxaloacetate is a highly unstable compound and is rapidly converted to more stable four-carbon molecules, either malate or aspartate. nih.gov The reduction of oxaloacetate to malate is catalyzed by NADP-malate dehydrogenase, an enzyme that is also influenced by magnesium availability.

Transport and Decarboxylation: Malate or aspartate is then transported from the mesophyll cells to the bundle sheath cells. Inside the bundle sheath cells, these four-carbon compounds are decarboxylated, releasing a concentrated supply of carbon dioxide. This high concentration of CO₂ around the enzyme RuBisCO significantly enhances the efficiency of the Calvin cycle and minimizes photorespiration.

Step in C4 CycleLocationKey EnzymeRole of this compoundMagnesium's Function
Initial CO₂ FixationMesophyll Cell CytoplasmPhosphoenolpyruvate Carboxylase (PEPC)Product of the reactionCofactor for PEPC, facilitating substrate binding
ReductionMesophyll Cell ChloroplastsNADP-Malate DehydrogenaseSubstrate for the reactionLikely cofactor for NADP-Malate Dehydrogenase
DecarboxylationBundle Sheath CellsNADP-Malic Enzyme or othersPrecursor to the transported C4 acid (malate or aspartate)Not directly involved in this step
Table 1: Role of Magnesium and Oxaloacetate in the C4 Cycle.

Crassulacean Acid Metabolism (CAM):

CAM plants, which are often succulents found in arid regions, utilize a temporal separation of carbon fixation and the Calvin cycle to conserve water.

Nocturnal Carbon Fixation: During the cooler, more humid nighttime hours, CAM plants open their stomata to take in carbon dioxide. oup.com Similar to C4 plants, CO₂ is fixed by the magnesium-dependent enzyme PEPC into oxaloacetate. nih.govoup.com

Conversion and Storage: The newly formed oxaloacetate is quickly reduced to malate by NAD-malate dehydrogenase. This malate is then transported into the large central vacuole of the plant cell and stored as malic acid, leading to a notable increase in the acidity of the cell sap overnight.

Diurnal Decarboxylation: During the day, with the stomata closed to prevent water loss, the stored malic acid is transported out of the vacuole and decarboxylated. This releases a high concentration of CO₂ within the leaf cells, which then enters the Calvin cycle for sugar production.

Step in CAM CycleTimingKey EnzymeRole of this compoundMagnesium's Function
Initial CO₂ FixationNightPhosphoenolpyruvate Carboxylase (PEPC)Product of the reactionCofactor for PEPC, enhancing substrate binding
Reduction and StorageNightNAD-Malate DehydrogenaseSubstrate for the reaction, precursor to stored malateLikely cofactor for NAD-Malate Dehydrogenase
DecarboxylationDayMalic Enzyme or PEPCKPrecursor to the stored malic acidNot directly involved in this step
Table 2: Role of Magnesium and Oxaloacetate in the CAM Cycle.

Iv. Cellular and Mitochondrial Functions Modulated by Magnesium Oxaloacetate

Mitochondrial Bioenergetics and Redox Homeostasis

Mitochondria, the powerhouses of the cell, are central to energy production and are also a primary site of reactive oxygen species (ROS) generation. The balance between energy production and oxidative stress, known as redox homeostasis, is crucial for cellular health. Magnesium oxaloacetate plays a pivotal role in maintaining this delicate equilibrium through its influence on mitochondrial biogenesis, ATP synthesis, the NAD+/NADH ratio, and antioxidant defense mechanisms.

Mitochondrial biogenesis, the process of generating new mitochondria, is a key adaptive response to increased energy demands and cellular stress. Oxaloacetate has been shown to stimulate this process, leading to an increase in the number and quality of mitochondria within cells.

Studies have demonstrated that oxaloacetate can upregulate key regulators of mitochondrial biogenesis. In a study involving C57Bl/6 mice, administration of oxaloacetate led to alterations in the levels and post-translational modifications of proteins that promote mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α). PGC-1α is a master regulator that drives the expression of genes involved in mitochondrial proliferation. Research in mice has shown that oxaloacetate treatment increased brain PGC-1α mRNA levels. Specifically, brain PGC1α mRNA levels were 58% higher in mice receiving 2 g/kg/day of oxaloacetate compared to the control group. This upregulation of PGC-1α can lead to an increase in mitochondrial mass and density, enhancing the cell's capacity for energy production. The increased mitochondrial density provides more "powerplants" to generate energy, which can be particularly beneficial in combating fatigue.

Interactive Data Table: Effect of Oxaloacetate on Mitochondrial Biogenesis Markers

Marker Change Observed Organism/Model Reference
PGC-1α mRNA Increased by 58% (at 2 g/kg/day) Mouse Brain
PGC-1 related co-activator (PRC) Altered levels/distribution Mouse Brain

The primary function of mitochondria is the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. Both magnesium and oxaloacetate are integral to this process.

Oxaloacetate is a key intermediate in the Krebs cycle (also known as the citric acid cycle), which is a central pathway for cellular respiration and ATP production. By replenishing Krebs cycle intermediates, oxaloacetate can help maintain a high rate of oxidative phosphorylation, the process that generates the vast majority of cellular ATP.

Magnesium is essential for the stability and function of ATP, as ATP predominantly exists in a complex with magnesium (Mg-ATP) within the cell. It acts as a cofactor for numerous enzymes involved in energy metabolism, including ATP synthase, the enzyme that directly produces ATP. Magnesium deficiency has been shown to impair mitochondrial function, leading to decreased ATP production and increased oxidative stress. Conversely, magnesium supplementation has been demonstrated to improve mitochondrial ATP synthesis. For instance, in a mouse model of type 2 diabetes, magnesium supplementation increased ATP production. In vascular smooth muscle cells from a mouse model of progeria, magnesium treatment improved intracellular ATP levels.

The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms is a critical indicator of the cell's redox state and metabolic health. A higher NAD+/NADH ratio is generally associated with a more robust metabolic state and is essential for the activity of sirtuins, a class of proteins involved in longevity and cellular health.

Oxaloacetate can directly influence the NAD+/NADH ratio. In the cytoplasm, the enzyme malate (B86768) dehydrogenase catalyzes the conversion of oxaloacetate to malate, a reaction that simultaneously oxidizes NADH to NAD+. This regeneration of NAD+ is crucial for maintaining the flux of glycolysis, a key pathway for glucose metabolism. Research has shown that supplemental oxaloacetate can lead to a significant increase in the NAD+/NADH ratio. One study noted that supplemental oxaloacetate could increase the NAD+/NADH ratio by as much as 900% within two minutes. By increasing the availability of NAD+, oxaloacetate can enhance the activity of NAD+-dependent enzymes and support efficient energy metabolism.

While essential for energy production, the mitochondrial electron transport chain is also a major source of reactive oxygen species (ROS), which can cause oxidative damage to cellular components if not properly controlled. Both magnesium and oxaloacetate contribute to antioxidant defense and the clearance of ROS.

Oxaloacetate has demonstrated direct antioxidant properties, capable of scavenging ROS and reducing oxidative damage. It has been shown to reduce levels of thiobarbituric acid and hydrogen peroxide in the brain. Furthermore, by supporting the Krebs cycle and efficient electron transport, oxaloacetate can help minimize the "leakage" of electrons that leads to ROS formation.

Magnesium is a cofactor for several key antioxidant enzymes, including glutathione (B108866) peroxidase and superoxide (B77818) dismutase. Magnesium deficiency is associated with increased oxidative stress and mitochondrial dysfunction, which can lead to excessive ROS production. Conversely, magnesium supplementation has been shown to reduce mitochondrial ROS and improve the antioxidant capacity of cells. In a mouse model of type 2 diabetes, magnesium supplementation decreased mitochondrial ROS. Similarly, in a mouse model of progeria, magnesium acted as an antioxidant in mitochondria, reducing the synthesis of reactive oxygen species.

The combined antioxidant properties of oxaloacetate and the role of magnesium in supporting antioxidant enzyme function indicate that this compound can play a significant role in mitigating oxidative stress and protecting cells from oxidative damage.

Regulation of Mitochondrial Calcium (Ca²⁺) Transport and Intracellular Homeostasis

This compound influences the regulation of mitochondrial calcium (Ca²⁺) transport and the maintenance of intracellular calcium homeostasis. Mitochondria play a vital role in buffering cytosolic Ca²⁺ levels, and disruptions in this process are associated with cellular dysfunction. The transport of Ca²⁺ into mitochondria is primarily mediated by the mitochondrial calcium uniporter (MCU), which allows the ion to move down its electrochemical gradient.

Magnesium ions (Mg²⁺) within the mitochondrial matrix act as a physiological brake on the MCU, thereby regulating Ca²⁺ uptake. A decrease in matrix Mg²⁺ levels can lead to increased MCU activity and potential mitochondrial Ca²⁺ overload. nih.gov This Ca²⁺ overload can trigger the opening of the mitochondrial permeability transition pore, leading to cell death. nih.gov Oxaloacetate, as a key intermediate in the citric acid cycle, contributes to the maintenance of the mitochondrial membrane potential, which is the driving force for Ca²⁺ uptake. elsevierpure.comphysiology.org By supporting mitochondrial function, this compound helps to ensure proper Ca²⁺ handling and signaling within the cell.

Impact on Mitochondrial Oxidative Phosphorylation

This compound has a significant impact on mitochondrial oxidative phosphorylation, the metabolic pathway that generates the majority of cellular ATP. wikipedia.org Oxaloacetate is a critical component of the citric acid cycle, where it combines with acetyl-CoA to form citrate (B86180), initiating the cycle. wikipedia.org This cycle produces the electron donors NADH and FADH₂, which are essential for the electron transport chain and subsequent ATP synthesis through oxidative phosphorylation. wikipedia.orgwikipedia.org

Magnesium is a crucial cofactor for several enzymes involved in oxidative phosphorylation and ATP synthesis. nih.govias.ac.in It is involved in the activity of mitochondrial dehydrogenases, which produce the reducing equivalents for the electron transport chain. embopress.org Studies have shown that magnesium deficiency can lead to impaired oxidative phosphorylation. ias.ac.in Therefore, by providing both oxaloacetate and magnesium, this compound supports the entire process of oxidative phosphorylation, from substrate availability in the citric acid cycle to the enzymatic reactions of the electron transport chain and ATP synthase. wikipedia.org

Intracellular Signaling Pathways

Modulation of the Insulin (B600854) Signaling Pathway

This compound has been shown to modulate the insulin signaling pathway, a key regulator of glucose metabolism. nih.govoup.com Research indicates that oxaloacetate can enhance the brain's insulin signaling pathway, as demonstrated by increased phosphorylation of Akt, a central protein in this cascade. nih.govoup.com This suggests an intracellular effect rather than a direct interaction with the insulin receptor. nih.govoup.com

Magnesium also plays a vital role in insulin signaling. It is involved in the phosphorylation of the insulin receptor and downstream signaling proteins. nih.govresearchgate.net Magnesium deficiency has been linked to insulin resistance. researchgate.net In adipocytes, magnesium has been shown to act downstream of the insulin receptor by activating Akt and facilitating GLUT4 translocation, thereby improving insulin-dependent glucose uptake. frontiersin.org

Activation of AMPK and Associated Glucose Uptake Mechanisms

This compound can activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. AMPK activation is a key mechanism for increasing glucose uptake in tissues like skeletal muscle, independent of insulin signaling. nih.govnih.gov The activation of AMPK stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates the transport of glucose into the cell. nih.gov

Studies have shown that pharmacological activation of AMPK in skeletal muscle increases glucose uptake. nih.gov Oxaloacetate supplementation has been demonstrated to activate AMPK, and this activation is essential for some of its beneficial effects. benthamopenarchives.com For instance, the lifespan-extending effects of oxaloacetate in animal models are not observed when AMPK is inactivated. benthamopenarchives.com

Table 1: Impact of AMPK Activation on Glucose Uptake

Activator/ConditionEffect on AMPKConsequence for Glucose Uptake
Pharmacological ActivatorsIncreased Phosphorylation (Activation)Enhanced glucose uptake in skeletal muscle. nih.govlu.se
OxaloacetateActivationIncreased tissue glucose uptake. benthamopenarchives.com
Exercise/ContractionActivationIncreased GLUT4 translocation and glucose uptake. nih.govmdpi.com

Transcriptional Regulation and Gene Expression Profiling

This compound can influence the expression of the peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1) family of transcriptional coactivators, which are master regulators of mitochondrial biogenesis and energy metabolism. nih.gov Specifically, oxaloacetate has been shown to positively affect proteins that up-regulate mitochondrial mass, including PGC-1α. nih.gov

PGC-1α expression is induced by various stimuli, including exercise and fasting, to meet increased cellular energy demands. nih.gov The activation of PGC-1α leads to an increase in the expression of genes involved in mitochondrial respiration and biogenesis. nih.gov PGC-1β also plays a role in regulating mitochondrial function and energy metabolism. The ability of oxaloacetate to influence the expression of these key regulators highlights its role in promoting mitochondrial health and function at the level of gene expression.

Table 2: Function of PGC-1 Family Coactivators

CoactivatorPrimary Functions
PGC-1αMaster regulator of mitochondrial biogenesis, enhances respiration and fatty acid oxidation. nih.gov
PGC-1βRegulates mitochondrial function and energy metabolism.
PRCCoactivator involved in metabolic gene expression.
NRF1 and ERRα Transcription Factor Activation

This compound, through its oxaloacetate component, plays a significant role in the activation of key transcription factors that regulate mitochondrial biogenesis and function, namely Nuclear Respiratory Factor 1 (NRF1) and Estrogen-Related Receptor alpha (ERRα). The activation is primarily mediated through the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.

Research indicates that oxaloacetate administration leads to an increase in the phosphorylation and activity of CREB (cAMP response element-binding protein). nih.gov This, in turn, promotes the expression of PGC-1 family genes. nih.gov Furthermore, oxaloacetate enhances the phosphorylation of AMPK (AMP-activated protein kinase) and p38 MAP kinase. These activated kinases boost the co-activator function of PGC-1α. nih.gov

This activated PGC-1α then co-activates NRF1 and ERRα. nih.gov The PGC-1α/NRF1 complex stimulates the production of mitochondrial proteins, such as Cytochrome c oxidase subunit IV (COX4I1), while the PGC-1α/ERRα complex promotes the expression of genes like vascular endothelial growth factor (VEGF). nih.govnih.govnih.gov ERRα's function is critically dependent on its interaction with PGC-1α, which acts as a protein "ligand" to regulate ERRα-dependent transcription. nih.govcancer.gov This coordinated activation cascade initiated by oxaloacetate ultimately leads to enhanced mitochondrial biogenesis and function. nih.govnih.govnih.govnih.gov

Regulation of Glucose Transporter Genes (e.g., GLUT4)

The magnesium component of this compound is instrumental in regulating glucose homeostasis, partly through its influence on the expression and translocation of glucose transporter genes, most notably GLUT4. endocrine-abstracts.org GLUT4 is the primary insulin-responsive glucose transporter in tissues like skeletal muscle and adipose tissue. nih.gov

Studies have demonstrated that magnesium status directly correlates with GLUT4 expression and function. In diabetic rat models, oral administration of magnesium sulfate (B86663) resulted in a significant increase in GLUT4 mRNA expression in the gastrocnemius muscle, an effect that was independent of insulin secretion. nih.govresearchgate.net This upregulation of GLUT4 gene expression contributes to lower blood glucose levels. nih.govresearchgate.net Conversely, a magnesium-deficient state has been shown to cause a downregulation of the gene encoding GLUT4 (Slc2a4), potentially impairing glucose uptake and utilization. mdpi.com

Beyond gene expression, magnesium is crucial for the translocation of the GLUT4 protein to the plasma membrane, which is the final step required for glucose uptake into the cell. In magnesium-deficient adipocytes, insulin-stimulated GLUT4 translocation to the cell surface is significantly diminished. nih.gov Physiological concentrations of magnesium enhance this process, thereby supporting insulin-dependent glucose uptake. nih.gov

Table 1: Effect of Magnesium Supplementation on GLUT4 mRNA Expression in Diabetic Rats

Treatment GroupFold Change in GLUT4 mRNA ExpressionReference
Diabetic + Magnesium Sulfate+23% nih.govresearchgate.net
Diabetic + Insulin+10% nih.govresearchgate.net

Interplay with Cellular Responses to Energy Stress

This compound is positioned at the intersection of cellular energy metabolism and stress response pathways. Both of its components, magnesium and oxaloacetate, contribute to cellular resilience during periods of energy stress.

Oxaloacetate is a critical metabolic intermediate that supports efficient energy production. researchgate.net By participating in the Krebs cycle and the malate-aspartate shuttle, it helps cells maintain optimal function and prevent energy depletion during stressful conditions. researchgate.net This metabolic flexibility can provide resilience against both acute and chronic stressors. researchgate.net

Simultaneously, magnesium status is highly associated with stress levels. fiveable.me Chronic stress can lead to a progressive depletion of magnesium. fiveable.me This is significant because magnesium plays a protective role by diminishing the adverse effects of stress, in part by modulating the response mediated by catecholamines and glucocorticoids. fiveable.me A deficiency in magnesium can, in turn, increase susceptibility to stress, creating a vicious cycle. fiveable.me Therefore, the compound provides both a key substrate for energy metabolism (oxaloacetate) and an essential cation for managing the physiological response to stress (magnesium).

Magnesium's Influence on Calcium-Dependent Signaling Cascades

The magnesium ion is a crucial modulator of intracellular signaling, acting as a natural antagonist to calcium. This antagonistic relationship is fundamental for tuning the efficacy and amplitude of numerous calcium-dependent signaling cascades. researchgate.net

Magnesium competes with calcium for binding sites on various proteins and channels. This competition allows magnesium to directly influence processes such as cardiac excitation-contraction coupling, neurotransmitter release, and the activation of calcium-dependent enzymes. researchgate.net For instance, in cardiac cells, magnesium can be displaced by calcium at the ryanodine (B192298) receptor 2 (RyR2) Ca²⁺-dependent activation site, a critical step in calcium-induced calcium release. researchgate.net By modulating the amount of calcium released from intracellular stores and entering through channels, magnesium helps prevent cellular calcium overload and dangerous increases in cellular entropy. researchgate.net This regulatory role is vital for maintaining cellular homeostasis and ensuring the fidelity of calcium-based signaling pathways.

Regulation of Glycolytic and Respiratory Fluxes

Oxaloacetate, a key component of this compound, uniquely modulates cellular energy metabolism by simultaneously supporting both glycolytic and respiratory fluxes. nih.gov Unlike intermediates at the end of the glycolytic pathway, such as pyruvate (B1213749), which can inhibit glycolysis, oxaloacetate is not a direct intermediate and thus does not exert the same feedback inhibition. nih.govnih.gov Its ability to influence both major arms of energy production stems from its role in cellular redox balance and its anaplerotic function in the Krebs cycle. nih.gov

Reversal of Aberrant Glycolysis (e.g., Warburg Effect mechanisms)

In the context of cancer metabolism, oxaloacetate has been identified as a molecule capable of reversing the Warburg effect—the phenomenon where cancer cells favor aerobic glycolysis over the more efficient oxidative phosphorylation (OXPHOS). nih.govnih.govresearchgate.netjebms.org This aberrant metabolic state is characterized by high rates of glucose uptake and lactate (B86563) production, even in the presence of oxygen. jebms.org

Research has shown that oxaloacetate directly inhibits the function of human lactate dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to lactate. nih.govnih.govresearchgate.netelsevierpure.com By competitively inhibiting LDHA, oxaloacetate reduces lactate production, a hallmark of the Warburg effect. nih.govresearchgate.net This inhibition forces a metabolic shift away from aberrant glycolysis. nih.govnih.gov Studies in HepG2 cancer cells have shown that treatment with oxaloacetate leads to a decrease in the expression and activity of glycolytic enzymes while increasing the expression and activity of enzymes involved in the TCA cycle and OXPHOS. nih.gov This metabolic reprogramming, which inhibits aerobic glycolysis and enhances mitochondrial respiration, can lead to an insufficient ATP supply for rapid cancer cell growth, ultimately inducing apoptosis. nih.gov

Table 2: Mechanism of Oxaloacetate in Reversing the Warburg Effect

Metabolic TargetAction of OxaloacetateConsequenceReference
Lactate Dehydrogenase A (LDHA)Competitive InhibitionReduced conversion of pyruvate to lactate nih.govresearchgate.netelsevierpure.com
Glycolytic EnzymesDecreased expression and activityInhibition of aerobic glycolysis nih.gov
TCA Cycle & OXPHOS EnzymesIncreased expression and activityEnhanced mitochondrial respiration nih.gov

Coordination of Cellular Energy Production Pathways

This compound stands at a critical crossroads of cellular metabolism, playing a central role in the coordination of various energy production pathways. patsnap.com As a key intermediate in multiple biochemical processes, its availability and conversion dictate the flow of metabolites between glycolysis, the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), and gluconeogenesis, thereby balancing the cell's energy needs. patsnap.compatsnap.com The "magnesium" component of the name underscores the importance of this divalent cation as an essential cofactor for a multitude of enzymes involved in these energy-transducing pathways. mdpi.comnews-medical.net

Integration with the Krebs Cycle

Oxaloacetate is fundamentally integrated into the Krebs cycle, the central hub of cellular respiration that occurs in the mitochondrial matrix. nih.gov The cycle commences with the condensation of a four-carbon oxaloacetate molecule with the two-carbon acetyl-CoA to form the six-carbon molecule, citrate. nih.govwikipedia.org Through a series of oxidative reactions, this citrate molecule is progressively broken down, releasing carbon dioxide and generating high-energy electron carriers (NADH and FADH2). The cycle is completed with the regeneration of oxaloacetate, making it ready to accept another molecule of acetyl-CoA. nih.gov This cyclical process is essential for the oxidation of nutrients to produce ATP. wikipedia.org

Table 1: Key Reactions of the Krebs Cycle Involving Oxaloacetate An interactive table summarizing the entry and regeneration steps of oxaloacetate in the Krebs Cycle.

Step Reaction Enzyme Significance
Initiation Oxaloacetate + Acetyl-CoA → Citrate + CoA-SH Citrate Synthase Commits the acetyl group to the cycle for oxidation. libretexts.org

| Regeneration | L-Malate + NAD+ → Oxaloacetate + NADH + H+ | Malate Dehydrogenase | Regenerates oxaloacetate to sustain the cycle and produces NADH for the electron transport chain. nih.gov |

The Malate-Aspartate Shuttle: Linking Cytosolic and Mitochondrial Metabolism

One of the most critical coordinating functions of oxaloacetate is its role in the malate-aspartate shuttle. nih.gov The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol. wikipedia.org The malate-aspartate shuttle provides an elegant mechanism to transfer the electrons from cytosolic NADH into the mitochondrial matrix for use in oxidative phosphorylation. nih.govwikipedia.org

In the cytosol, oxaloacetate is reduced to malate by the enzyme malate dehydrogenase, a reaction that simultaneously oxidizes NADH to NAD+. wikipedia.orgaklectures.com Malate is then transported across the inner mitochondrial membrane in exchange for α-ketoglutarate. wikipedia.org Once inside the matrix, malate is re-oxidized back to oxaloacetate, reducing mitochondrial NAD+ to NADH. aklectures.com This newly formed NADH can then donate its electrons to the electron transport chain to generate ATP. wikipedia.org This process directly links the glycolytic pathway in the cytosol with oxidative phosphorylation in the mitochondria. nih.gov

Table 2: Mechanism of the Malate-Aspartate Shuttle An interactive data table outlining the key steps of the malate-aspartate shuttle in both the cytosol and mitochondria.

Location Step Reaction Key Molecule
Cytosol 1 Oxaloacetate + NADH → Malate + NAD+ Oxaloacetate accepts electrons.
Mitochondria 2 Malate + NAD+ → Oxaloacetate + NADH Malate delivers electrons.
Mitochondria 3 Oxaloacetate + Glutamate (B1630785) → Aspartate + α-Ketoglutarate Oxaloacetate is converted for transport.

| Cytosol | 4 | Aspartate + α-Ketoglutarate → Oxaloacetate + Glutamate | Oxaloacetate is regenerated in the cytosol. |

Modulation of the Cellular NAD+/NADH Ratio

By participating in the malate-aspartate shuttle and the Krebs cycle, oxaloacetate is instrumental in regulating the cellular redox state, specifically the ratio of nicotinamide adenine dinucleotide in its oxidized (NAD+) and reduced (NADH) forms. nih.gov The regeneration of NAD+ in the cytosol during the conversion of oxaloacetate to malate is essential for the continuation of glycolysis, as NAD+ is a required substrate for the glyceraldehyde-3-phosphate dehydrogenase step. nih.govbenthamopen.com

Conversely, the generation of NADH in the mitochondria from the oxidation of malate to oxaloacetate provides the reducing power for the electron transport chain. nih.gov Research has shown that the introduction of oxaloacetate to cells can lead to a significant increase in the NAD+/NADH ratio. nih.govbenthamopen.com This shift to a more oxidized state can enhance the flux through glycolysis and support mitochondrial respiration. nih.gov Maintaining this redox balance is crucial for coordinating the rate of ATP production with the cell's metabolic demands. patsnap.comnih.gov

Table 3: Research Findings on the Impact of Oxaloacetate on Cellular Redox State in SH-SY5Y Cells An interactive table presenting data on how oxaloacetate supplementation affects NAD+, NADH, and their ratio.

Treatment NADH Level NAD+ Level NAD+/NADH Ratio
Control No significant change Baseline Baseline
2 mM Oxaloacetate No significant change Increased Increased nih.gov

| 2 mM Malate | Increased | Decreased | Reduced nih.gov |

The coordination of these central energy pathways—glycolysis, the Krebs cycle, and oxidative phosphorylation—is therefore heavily influenced by the metabolic flux through oxaloacetate. patsnap.com Its position as a key intermediate allows it to act as a sensor and regulator of cellular energy status, ensuring that the various arms of energy metabolism are integrated efficiently. patsnap.com The presence of magnesium is vital to this entire process, as it acts as a necessary cofactor for numerous enzymes that catalyze these critical reactions. mdpi.com

V. Magnesium Oxaloacetate in Specific Biological Systems and Experimental Models

Microbial Metabolism Studies

Magnesium oxaloacetate is a critical intermediate in the central carbon metabolism of numerous microorganisms. Its role is particularly significant at the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. In bacteria, the phosphoenolpyruvate (B93156) (PEP)-pyruvate-oxaloacetate node is a key regulatory point that dictates the direction of carbon flux towards either energy production or biosynthesis. The enzymes involved in the metabolism of oxaloacetate are often dependent on divalent cations, with magnesium (Mg²⁺) being a physiologically crucial cofactor for their activity and regulation.

The unicellular cyanobacterium Synechocystis sp. PCC 6803 is a model organism for studying oxygenic photosynthesis and has garnered interest for its potential in sustainable metabolite production from carbon dioxide. Oxaloacetate metabolism is a pivotal branch point in its central metabolism.

The TCA cycle in Synechocystis sp. PCC 6803 and other cyanobacteria is considered atypical and incomplete compared to that of heterotrophic bacteria. nih.govresearchgate.net A key distinguishing feature is the absence of the 2-oxoglutarate dehydrogenase complex. To compensate for this missing step and complete the cycle, cyanobacteria utilize alternative pathways, such as the γ-aminobutyric acid (GABA) shunt. researchgate.netfrontiersin.org This unique configuration means that the flow of carbon through the TCA cycle is relatively low under photoautotrophic conditions compared to other pathways like glycolysis and the oxidative pentose (B10789219) phosphate (B84403) pathway. researchgate.net Enzymes such as citrate (B86180) synthase and malate (B86768) dehydrogenase in Synechocystis have been shown to have low activity, which may contribute to this reduced carbon flux through the cycle. researchgate.netfrontiersin.org

The conversion of oxaloacetate in the TCA cycle of Synechocystis sp. PCC 6803 is tightly regulated by several environmental and metabolic factors. In vitro reconstitution of oxaloacetate metabolism has revealed that pH, the concentration of magnesium ions (Mg²⁺), and the availability of phosphoenolpyruvate (PEP) are critical determinants of its fate. nih.gov Mg²⁺ is an essential cofactor for many enzymes involved in central carbon metabolism, including those that utilize oxaloacetate. Its availability can directly influence the catalytic efficiency of these enzymes, thereby modulating the flux through different branches of the TCA cycle. Similarly, cellular pH can affect enzyme structure and activity, while PEP levels can signal the energetic state of the cell and allosterically regulate key enzymes at this metabolic junction.

Cyanobacteria are proficient at fixing atmospheric carbon dioxide through photosynthesis, making them attractive platforms for the production of biofuels and other valuable chemicals. nih.govfrontiersin.org Oxaloacetate, as a direct product of CO₂ fixation via PEP carboxylase, is a key precursor for the synthesis of a wide array of metabolites. Metabolic engineering efforts in Synechocystis sp. PCC 6803 have targeted pathways originating from oxaloacetate to enhance the production of compounds such as fatty acids, fatty alcohols, and sesquiterpenes. frontiersin.orgnih.gov By manipulating the expression of enzymes involved in oxaloacetate metabolism, it is possible to channel the fixed carbon towards the desired bioproducts. dntb.gov.ua

Oxaloacetate decarboxylase is an enzyme that catalyzes the conversion of oxaloacetate to pyruvate (B1213749) and CO₂. In many bacterial species, this enzyme plays a role in maintaining the balance of TCA cycle intermediates. The activity of these decarboxylases is often dependent on the presence of divalent cations, including Mg²⁺. nih.gov

In Pseudomonas species, soluble oxaloacetate decarboxylases have been identified and characterized. nih.govnih.gov For instance, the enzyme from Pseudomonas stutzeri requires divalent metal cations like Mn²⁺ or Mg²⁺ for its maximal activity. nih.gov The kinetic properties of these enzymes, including their affinity for oxaloacetate and their catalytic rate, are influenced by the specific metal cofactor present.

Kinetic Properties of Divalent Cation-Dependent Oxaloacetate Decarboxylases
Bacterial SpeciesKm for Oxaloacetate (mM)Vmax (U/mg protein)kcat (s-1)Required Divalent CationReference
Corynebacterium glutamicum2.1158311Mn²⁺ wikipedia.org
Corynebacterium glutamicum (purified in a separate study)1.4201104Mn²⁺, Mg²⁺, Co²⁺, Ni²⁺, Ca²⁺ nih.gov

Anaplerotic reactions are essential for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. The PEP-pyruvate-oxaloacetate node is the central hub for these reactions in many bacteria. nih.govoup.com

Escherichia coli primarily relies on PEP carboxylase (Ppc) for its anaplerotic needs, converting PEP to oxaloacetate. weebly.com This reaction is a critical control point, and the activity of PEP carboxylase is allosterically regulated. A key activator is fructose-1,6-bisphosphate, an intermediate of glycolysis, which signals a high glycolytic flux and the need to replenish the TCA cycle. nih.gov

Bacillus subtilis utilizes pyruvate carboxylase (PycA) as its main anaplerotic enzyme, which carboxylates pyruvate to form oxaloacetate. nih.gov The expression of the pycA gene is regulated by the availability of carbon sources. When grown in the presence of TCA cycle intermediates like glutamate (B1630785) and succinate (B1194679), the anaplerotic flux from pyruvate is reduced, which corresponds with a decrease in pycA expression. nih.gov

Corynebacterium glutamicum is notable for its metabolic flexibility at the anaplerotic node, as it possesses both PEP carboxylase and pyruvate carboxylase. frontiersin.orgresearchgate.net This dual capacity allows for a robust replenishment of oxaloacetate under various growth conditions and is a key factor in its use for the industrial production of amino acids derived from TCA cycle intermediates, such as glutamate and lysine. researchgate.netasm.org The regulation of these enzymes is complex, involving feedback inhibition by metabolites like aspartate and malate. asm.org

Key Anaplerotic Enzymes at the PEP-Pyruvate-Oxaloacetate Node in Model Bacteria
BacteriumPrimary Anaplerotic Enzyme(s)SubstrateProductKey Regulatory FeaturesReference
Escherichia coliPhosphoenolpyruvate Carboxylase (Ppc)Phosphoenolpyruvate (PEP)OxaloacetateAllosteric activation by fructose-1,6-bisphosphate. nih.gov
Bacillus subtilisPyruvate Carboxylase (PycA)PyruvateOxaloacetateExpression is reduced in the presence of TCA cycle intermediates. nih.gov
Corynebacterium glutamicumPhosphoenolpyruvate Carboxylase (Ppc), Pyruvate Carboxylase (Pyc)PEP, PyruvateOxaloacetateFeedback inhibition of PEPC by aspartate and malate. asm.org

Intermediary Roles Under Anaerobic Conditions

Under anaerobic conditions, the metabolism of oxaloacetate is altered as it participates in pathways that function in the absence of oxygen. In such environments, the typical flow of the tricarboxylic acid (TCA) cycle is modified. The interconversion between oxaloacetate and malate, catalyzed by malate dehydrogenase, plays a distinct role. Under anaerobic conditions, the reaction direction often reverses, leading to the reduction of oxaloacetate to malate, a process that consumes NADH and regenerates NAD+. This regeneration of NAD+ is crucial for the continuation of glycolysis, a key pathway for ATP production in the absence of oxygen. While malate metabolism provides superior maintenance of redox balance under anaerobic conditions through its involvement in multiple NADH-consuming pathways, oxaloacetate's role is foundational to this process. patsnap.com

Stress conditions such as anoxia lead to a decrease in ATP levels and a corresponding increase in ADP and AMP. This shift in adenylate equilibrium results in an elevation of free magnesium ions (Mg²⁺) within the cell. nih.gov This increase in Mg²⁺ can, in turn, activate enzymes that utilize it as a cofactor. nih.gov

Plant Metabolism Studies

Mechanisms of C4 Photosynthesis Involving Oxaloacetate

In C4 photosynthesis, oxaloacetate is a key intermediary molecule. This photosynthetic pathway is an adaptation in certain plants to minimize photorespiration. The process begins in the mesophyll cells where carbon dioxide is initially fixed into a four-carbon compound, oxaloacetate. This reaction is catalyzed by the enzyme phosphoenolpyruvate (PEP) carboxylase, which combines the three-carbon compound PEP with bicarbonate.

The newly formed oxaloacetate is then rapidly converted to other four-carbon molecules, primarily malate or aspartate. These compounds are subsequently transported to the bundle sheath cells. Inside the bundle sheath cells, they are decarboxylated, releasing a high concentration of CO2. This concentrated CO2 is then refixed by the enzyme RuBisCO in the Calvin cycle. This mechanism enhances photosynthetic efficiency in hot and dry environments.

The specific C4 pathway can vary between different plant species, with some primarily using malate and others aspartate for transport. However, oxaloacetate remains the initial product of carbon fixation in the mesophyll cells in all classical C4 pathways.

Magnesium's Role in Plant Carbon Metabolism and Photosynthetic Efficiency

Magnesium (Mg) is indispensable for plant carbon metabolism and photosynthetic efficiency. As the central atom of the chlorophyll (B73375) molecule, magnesium is fundamental for capturing light energy, which drives photosynthesis. Beyond its role in chlorophyll, magnesium is a crucial cofactor for numerous enzymes involved in carbon fixation and metabolism.

One of the most critical enzymes activated by magnesium is Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in the Calvin cycle. Magnesium ions are essential for the catalytic activity of RuBisCO. Furthermore, several other enzymes in the Calvin cycle and other carbohydrate metabolism pathways are also dependent on magnesium for their function.

Organic Acid Accumulation and Magnesium Status in Plant Responses

The magnesium status of a plant can significantly influence the accumulation of organic acids. Studies have shown a correlation between magnesium deficiency and alterations in the levels of various organic acids in different plant tissues. For instance, in some plant species, magnesium deficiency has been observed to affect the concentrations of malate and citrate in both roots and leaves.

Under magnesium-deficient conditions, some plants exhibit an upregulation of glycolysis and the tricarboxylic acid (TCA) cycle in their leaves, which can lead to changes in the pool of organic acids. Conversely, these pathways may be downregulated in the roots of magnesium-deficient plants. The accumulation or depletion of specific organic acids in response to magnesium status is a complex process that can vary between plant species and even between different organs of the same plant. These changes in organic acid metabolism are part of the plant's broader physiological response to nutrient stress.

Cellular Energetics and Magnesium Homeostasis Under Stress Conditions (e.g., Anoxia)

Under stress conditions like anoxia (a lack of oxygen), plant cellular energetics are significantly impacted. The inhibition of aerobic respiration leads to a sharp decline in ATP synthesis. This drop in ATP levels, and the concurrent rise in ADP and AMP, causes a shift in the adenylate equilibrium. A key consequence of this is the release of magnesium ions (Mg²⁺) that were previously chelated by ATP, leading to an increase in the concentration of free Mg²⁺ in the cytosol.

This elevation in free Mg²⁺ can act as a metabolic signal. It can activate certain enzymes that require Mg²⁺ as a cofactor, potentially helping the cell to adapt to the stressful conditions. For instance, under anoxia, pyrophosphate (PPi) can serve as an alternative energy source to ATP, and its active form is complexed with magnesium (MgPPi or Mg₂PPi). The increased availability of Mg²⁺ under anoxia could therefore facilitate the use of PPi-dependent reactions, making metabolism more energy-efficient under ATP-limiting conditions. nih.gov Thus, magnesium homeostasis is intricately linked to the cellular energetic state, particularly under anaerobic stress.

Physiological Functions of Oxalate (B1200264) in Plants

Oxalate, the conjugate base of oxalic acid, performs several important physiological functions in plants. One of its primary roles is in calcium regulation. By precipitating with calcium ions to form insoluble calcium oxalate crystals, plants can control the concentration of free calcium in their tissues. This is a crucial mechanism for both calcium homeostasis and detoxification, as high levels of soluble calcium can be toxic.

Another significant function of oxalate is defense against herbivores. The sharp, needle-like calcium oxalate crystals can cause irritation to the mouth and digestive tract of animals, deterring them from feeding on the plant. Additionally, oxalic acid and its salts can act as a defense against pathogens.

Oxalate is also involved in ion balance and pH regulation within plant cells. The synthesis and accumulation of oxalic acid can help to neutralize excess cations and maintain a stable internal pH. Furthermore, in some plant species, oxalate plays a role in the detoxification of heavy metals by chelating with them and sequestering them in vacuoles.

Animal Experimental Models (excluding clinical human studies)

Neurological and Brain Bioenergetic Research

Mitochondrial Biogenesis and Function in Brain Tissues

Studies in animal models, specifically C57Bl/6 mice, have demonstrated that oxaloacetate (OAA), a key component of this compound, plays a significant role in promoting mitochondrial biogenesis within the brain. nih.govnih.govmcw.edu Administration of OAA has been shown to alter the levels and post-translational modifications of various proteins and mRNAs that are critical for up-regulating mitochondrial mass. mcw.edu

Key findings from this research indicate that OAA treatment leads to increased levels of brain PGC-1α mRNA, a master regulator of mitochondrial biogenesis. nih.govoup.com In mice treated with OAA, brain PGC-1α mRNA levels were observed to be up to 58% higher compared to control groups. nih.govoup.com This upregulation is part of a broader effect on co-transcriptional activators, including PGC-1 related co-activator (PRC), which collectively promote the creation of new mitochondria. nih.govmcw.eduoup.com

The administration of OAA in these experimental models has also been linked to changes in proteins that should, in theory, further support mitochondrial biogenesis, such as nuclear respiratory factor 1 and transcription factor A of the mitochondria. mcw.edu While OAA treatment in young adult mice has been shown to enhance neuronal bioenergetics and mitochondrial biogenesis, it is noteworthy that similar effects on the kinetics or capacity of brain mitochondrial respiration were not observed in aged rats, suggesting that the effects of OAA may be age-dependent. sci-hub.se

Table 1: Effect of Oxaloacetate (OAA) on Key Regulators of Mitochondrial Biogenesis in Mouse Brain

Gene/Protein Change Observed with OAA Treatment Percentage Change Animal Model
PGC-1α mRNA Increased Up to 58% C57Bl/6 Mice
PGC-1 related co-activator (PRC) Altered levels and distribution Not specified C57Bl/6 Mice
Nuclear Respiratory Factor 1 Altered levels and distribution Not specified C57Bl/6 Mice
Transcription Factor A, Mitochondria Altered levels and distribution Not specified C57Bl/6 Mice
Neuroprotection and Regulation of Brain Metabolic Intermediates (e.g., Lactate (B86563), GABA, Glutathione)

Magnesium has been investigated for its neuroprotective properties in various animal models of traumatic brain injury (TBI). ekb.egekb.eg Studies suggest that magnesium can help protect neurons from ischemic damage and support their survival following injury. ekb.egekb.eg Specifically, in models of hypoxia-ischemia in neonatal mice, pretreatment with magnesium sulfate (B86663) has demonstrated neuroprotective effects. mdpi.com These effects are thought to be mediated through mechanisms such as calcium antagonism and the blockade of the N-methyl-D-aspartate (NMDA) type glutamate receptor. mdpi.com

In addition to the neuroprotective effects of magnesium, the oxaloacetate component has been shown to influence the levels of key metabolic intermediates in the brain of C57Bl/6 mice. nih.govnih.gov In vivo proton magnetic resonance spectroscopy (1H-MRS) has revealed that OAA administration can lead to an increase in brain lactate, gamma-aminobutyric acid (GABA), and glutathione (B108866). nih.govnih.govmcw.eduoup.com These changes indicate that OAA can induce detectable metabolic shifts within the brain. nih.gov

The regulation of these intermediates is crucial for brain function. For instance, an increase in the inhibitory neurotransmitter GABA can impact neuronal excitability. nih.gov Glutathione is a major antioxidant in the brain, and its increased levels may contribute to neuroprotective mechanisms by combating oxidative stress. researchgate.net Research in aged rats has also shown that OAA treatment can significantly increase levels of several brain metabolites linked to bioenergetic function, including N-acetylaspartate, glutamate, aspartate, and lactate. sci-hub.se

Table 2: Changes in Brain Metabolic Intermediates Following Oxaloacetate (OAA) Administration in Animal Models

Metabolic Intermediate Change Observed Animal Model
Lactate Increased C57Bl/6 Mice, Aged F344 Rats
GABA Increased C57Bl/6 Mice
Glutathione Increased C57Bl/6 Mice
N-acetylaspartate Increased Aged F344 Rats
Glutamate Increased Aged F344 Rats
Aspartate Increased Aged F344 Rats

Muscle Metabolism and Performance Studies

Magnesium Concentration Effects on Myogenesis and Muscle Fiber Characteristics in vitro

In vitro studies using C2C12 murine myoblasts, a common model for muscle cell differentiation, have highlighted the critical role of physiological magnesium concentrations in myogenesis (the formation of muscle tissue). researchgate.netnih.govnih.gov Both low and high extracellular magnesium concentrations have been shown to impair this process. nih.gov

Specifically, non-physiological magnesium levels can induce oxidative stress in myoblasts, leading to an increase in reactive oxygen species (ROS). researchgate.netnih.gov This elevation in ROS, particularly during the early phases of differentiation, inhibits the fusion of myoblast membranes, which is a crucial step in the formation of multinucleated myotubes, the precursors to muscle fibers. researchgate.netnih.govd-nb.info Consequently, this impairment in myogenesis can affect the regenerative capacity of skeletal muscle fibers. researchgate.netnih.gov

Further research on C2C12-derived myotubes has shown that culturing these cells in low magnesium conditions results in a significant reduction in their thickness. researchgate.netd-nb.info This is accompanied by a downregulation of key myogenic proteins such as myosin heavy chain (MyHC), myogenin (Myog), and Myomixer. researchgate.netd-nb.info Interestingly, these morphological changes are associated with a metabolic shift. Myotubes in low magnesium environments tend to inhibit glycolysis and increase beta-oxidation, which is consistent with an observed increase in the ratio of slow-twitch (MyHC I) to fast-twitch (MyHC II) myosin heavy chains. researchgate.netd-nb.info This suggests that magnesium availability not only affects muscle cell formation but also influences the metabolic and fiber-type characteristics of the resulting muscle tissue. d-nb.info

Table 3: Effects of Non-Physiological Magnesium Concentrations on C2C12 Myoblasts/Myotubes in vitro

Parameter Effect of Low Magnesium Effect of High Magnesium
Myogenesis Impaired Impaired
Myoblast Membrane Fusion Inhibited Inhibited
Reactive Oxygen Species (ROS) Increased Increased
Myotube Thickness Reduced Not specified
Myosin Heavy Chain (MyHC) Expression Downregulated Not specified
Metabolic Shift Inhibition of glycolysis, increase in beta-oxidation Not specified
MyHC I vs. MyHC II Ratio Increased Not specified
Influence on Muscle Endurance and Mitigation of Fatigue in Experimental Models

Experimental models have been utilized to investigate the effects of magnesium and oxaloacetate on muscle performance, particularly endurance and fatigue. researchgate.netnih.gov In an in vitro study using mouse soleus muscle, acute exposure to oxaloacetate was found to enhance resistance to fatigue. researchgate.net This suggests a direct effect of oxaloacetate on muscle tissue's ability to sustain performance under strenuous conditions.

Animal models of exercise training have been developed to study muscular adaptations that are specific to different types of exercise. nih.gov For instance, a mouse model for isometric strength training resulted in an increased maximum holding time, hypertrophy of type II muscle fibers, and an increased content of GLUT4 protein in the cell membrane, which is involved in glucose uptake. nih.gov In contrast, endurance training models in mice led to an increased maximum oxygen consumption (VO2max), a shift towards more oxidative muscle fiber types, and an increase in oxidative enzyme content. nih.gov These models provide a framework for understanding how interventions, potentially including supplementation with compounds like this compound, might influence specific aspects of muscle performance and adaptation. While direct studies on this compound's effect on muscle endurance in these specific models are not detailed in the provided context, the known roles of magnesium in muscle contraction and energy metabolism, combined with the fatigue-mitigating effects of oxaloacetate, point towards a potential synergistic role in enhancing muscle endurance and reducing fatigue. nih.gov

Bone Metabolism and Regeneration Research

Magnesium, a key component of this compound, has been extensively studied for its ability to promote osteogenesis (bone formation) and angiogenesis (blood vessel formation), both of which are critical processes in bone tissue engineering and repair. nih.govnih.gov Research has demonstrated that magnesium-enriched biomaterials can enhance vascularized osteogenesis in areas of bone defects. nih.gov

In in vitro studies, magnesium has been shown to improve the proliferation, adhesion, and mineralization of osteoblastic cells like MC3T3-E1. scienceopen.com For instance, magnesium-coated scaffolds significantly increased the activity of alkaline phosphatase (ALP), a key marker of osteogenesis, and the expression of osteogenesis-related genes. scienceopen.com Furthermore, magnesium ions can stimulate the migration of human umbilical vein endothelial cells (HUVECs), a crucial step in angiogenesis. mdpi.com One study found that magnesium promotes the secretion of Platelet-derived growth factor-BB (PDGF-BB) from osteoblasts, which in turn enhances the angiogenic capabilities of HUVECs. nih.gov

In vivo models have corroborated these findings. In rabbit models, magnesium-coated implants led to significantly increased new bone regeneration and blood vessel formation. scienceopen.com Similarly, in rat models, magnesium-doped calcium phosphate cement was found to be a promising candidate for bone repair, promoting osteogenesis. rsc.org Histological analysis in various animal models has confirmed that magnesium enhances both angiogenesis and bone consolidation in defect areas. nih.gov

Table 1: Effects of Magnesium on Osteogenesis and Angiogenesis in Experimental Models

Model Type Cell/Animal Model Key Findings Reference
In Vitro MC3T3-E1 cells Improved cell proliferation, adhesion, ECM mineralization, and ALP activity. scienceopen.com
In Vitro HUVECs Enhanced cell proliferation, adhesion, tube formation, and migration. scienceopen.commdpi.com
In Vitro MC3T3-E1 and HUVECs Mg²+ promoted secretion of PDGF-BB, enhancing angiogenesis. nih.gov
In Vivo Rabbit Femoral Condylar Defects Mg-coated scaffolds confirmed osteogenesis and osseointegration. nih.govscienceopen.com
In Vivo Rat Ulna Fracture Model Mg plates and screws led to mineralized deposition and increased bone volume. nih.gov
In Vivo Rat Critical-Size Bone Defects Mg-doped bioactive glass scaffolds led to enhanced bone regeneration. mdpi.com

The pro-osteogenic effects of magnesium are mediated through the activation of key signaling pathways involved in bone development and regeneration. The canonical Wnt signaling pathway is a significant mechanism through which magnesium ions exert their effects. nih.gov Studies have shown that in the presence of magnesium ions, the protein expression of active β-catenin is significantly increased in human bone marrow stromal cells (hBMSCs). nih.gov This activation of the Wnt pathway promotes the differentiation of these stromal cells into osteoblasts, the cells responsible for new bone formation. nih.gov

In addition to the Wnt pathway, magnesium has been implicated in modulating other bone morphogenetic signaling pathways. For example, magnesium-doped calcium phosphate cement has been shown to up-regulate the expression of transforming growth factor-beta 1 (TGF-β1) by macrophages. rsc.org TGF-β1 is a cytokine that plays a crucial role in bone repair and regeneration. This suggests that magnesium can create a favorable osteoimmunomodulatory microenvironment that influences the crosstalk between immune cells and bone-forming cells to facilitate healing. rsc.org

Broader Metabolic Effects in Animal Models (e.g., Insulin (B600854) Sensitivity, Longevity)

The oxaloacetate component of this compound has been investigated for its broader metabolic effects, particularly concerning insulin sensitivity and longevity in animal models. nih.gov Oxaloacetate is a key intermediate in several metabolic pathways, including the Krebs cycle and gluconeogenesis. nih.gov

In mouse models, administration of oxaloacetate has been shown to enhance the insulin signaling pathway in the brain. nih.gov Specifically, it increased the phosphorylation of Akt, a critical protein in the insulin signaling cascade, in a dose-dependent manner. nih.gov A tissue's bioenergetic status is closely linked to its sensitivity to insulin, and by influencing these pathways, oxaloacetate can impact metabolic regulation. nih.gov

Furthermore, research in the nematode Caenorhabditis elegans has demonstrated that dietary supplementation with oxaloacetate can significantly increase lifespan. nih.gov This effect was found to be dependent on the AMP-activated protein kinase (AMPK) and the transcription factor FOXO/DAF-16, a pathway also associated with the life-extending effects of dietary restriction. nih.govresearchgate.net In mouse models of progeria (premature aging), dietary magnesium supplementation improved mitochondrial function, reduced oxidative stress, and ultimately improved longevity. bohrium.comembopress.org

Table 2: Metabolic Effects of Oxaloacetate and Magnesium in Animal Models

Compound Animal Model Metabolic Effect Key Pathway(s) Involved Reference
Oxaloacetate Mice Enhanced brain insulin signaling Increased phosphorylation of Akt nih.gov
Oxaloacetate C. elegans Increased lifespan AMPK/FOXO-dependent pathway nih.govresearchgate.net
Magnesium Mice (Progeria model) Improved longevity, reduced oxidative stress Enhanced mitochondrial ATP synthesis bohrium.comembopress.org

Role in Adipose Tissue Metabolism and Lipogenesis

Magnesium plays a crucial role in the metabolism of adipose (fat) tissue and processes such as lipogenesis (the metabolic formation of fat). Magnesium is involved in the metabolism of lipids, proteins, and carbohydrates. nih.gov In animal models, magnesium status has been shown to affect the size and number of fat cells. For instance, a magnesium-deficient diet in rats led to a relative hypotrophy (decrease in size) of adipocytes, which was compensated by an increase in their number. nih.gov

Interestingly, magnesium restriction has been observed to prevent weight gain in rats on a sucrose-rich diet, primarily because de novo lipogenesis is reduced under conditions of magnesium deficiency. nih.gov However, this low magnesium intake also exacerbates oxidative stress in these animals. nih.gov Under conditions of increased lipolysis (the breakdown of fats), such as that stimulated by adrenaline, an uptake of magnesium into fat cells has been observed in vitro. magnesium-ges.de This suggests a dynamic relationship between magnesium levels and lipid metabolism within adipocytes.

Hepatic Metabolic Responses to Magnesium Status

The liver is a central organ for metabolic homeostasis, and its function is influenced by magnesium status. nih.govresearchgate.net Magnesium is essential for energy metabolism and various signaling pathways that maintain liver function and physiology. nih.govresearchgate.net Magnesium deficiency is implicated in several metabolic disorders that are risk factors for non-alcoholic fatty liver disease (NAFLD). mdpi.com

Studies in mice have shown that a magnesium-restricted diet can lead to hepatic inflammation and the enlargement of hepatocytes, which are key histological features of NAFLD. mdpi.comresearchgate.net Mice on a magnesium-deficient diet exhibited elevated levels of the inflammatory cytokine TNFα in the liver. mdpi.comresearchgate.net This suggests that magnesium is involved in regulating hepatic inflammatory processes and that a deficiency may contribute to the development and progression of liver disease. mdpi.com Conversely, the oxaloacetate component has shown hepatoprotective effects in models of chemical liver injury, where it works by reducing oxidative stress and enhancing energy metabolism, thereby maintaining the structural and functional integrity of mitochondria. nih.gov

Vi. Research Methodologies and Analytical Approaches for Magnesium Oxaloacetate Studies

Quantification of Oxaloacetate and Related Metabolites

Accurate measurement of oxaloacetate is crucial for understanding its role in metabolic pathways. Due to its low concentrations and chemical instability, several sophisticated methods have been developed for its quantification. nih.govnih.gov

Chromatographic methods are powerful tools for separating and quantifying oxaloacetate from complex biological matrices. patsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique that offers high specificity in separating oxaloacetate from other metabolites before quantification. patsnap.com Recent advancements in HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) have further improved sensitivity, allowing for detection at nanomolar concentrations. patsnap.compatsnap.com However, these methods often require sophisticated instrumentation and extensive sample preparation. patsnap.com Mixed-mode chromatography, such as on a Newcrom BH column, can achieve good peak shape for multi-charged molecules like oxaloacetate, which tend to show significant tailing on traditional reverse-phase columns. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another sensitive technique used for the analysis of oxaloacetate. nih.gov This method often involves derivatization to convert the non-volatile oxaloacetate into a more volatile compound suitable for gas chromatography. nih.govresearchgate.net For instance, a method involving the conversion of oxaloacetate to its oxime, followed by silylation to a t-butyldimethylsilyl ether, allows for analysis by selected ion monitoring GC-MS. nih.gov Isotope dilution GC-MS, using stable isotope-labeled internal standards like [U-13C4]oxaloacetate, provides a highly accurate and quantitative assay. nih.gov

Table 1: Comparison of Chromatographic Techniques for Oxaloacetate Analysis
TechniquePrincipleAdvantagesDisadvantagesTypical Detection Level
HPLCSeparation based on differential partitioning between a mobile and stationary phase.High specificity, good for complex matrices. patsnap.comRequires sophisticated instrumentation, extensive sample preparation. patsnap.comNanomolar (with MS/MS). patsnap.com
GC-MSSeparation of volatile compounds followed by mass-based detection.High sensitivity and specificity, allows for isotope dilution methods. nih.govnih.govRequires derivatization, potential for sample degradation during high-temperature analysis. nih.gov0.05 nmol in a given sample. nih.gov

Spectrophotometric techniques are commonly employed for the real-time monitoring of oxaloacetate, often by coupling its concentration to the change in absorbance of a specific molecule. patsnap.comnih.gov

A prevalent method involves monitoring the oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm. patsnap.com This approach is often used in enzymatic assays where the reaction involving oxaloacetate is coupled to the activity of an NADH-dependent enzyme like malate (B86768) dehydrogenase. patsnap.com While this method allows for real-time kinetic measurements, it can be susceptible to interference from other components in complex biological samples. patsnap.com Another spectrophotometric assay measures the reduction of ferricyanide, which acts as an electron acceptor, providing a direct reading of β-oxidation rates. nih.gov

Commercial assay kits often provide a colorimetric or fluorometric output. sigmaaldrich.comassaygenie.comabcam.com In one such assay, oxaloacetate is converted to pyruvate (B1213749), which then participates in a reaction that produces a colored product with maximum absorbance at 570 nm. sigmaaldrich.comabcam.com

Electrochemical methods offer a sensitive and real-time approach to monitoring oxaloacetate. patsnap.com These techniques utilize electrodes modified with specific catalysts or enzymes that facilitate electron transfer during the oxidation or reduction of oxaloacetate. patsnap.com The resulting electrical signals, which can be measured by techniques like amperometry or voltammetry, are proportional to the oxaloacetate concentration. patsnap.com

Key advantages of electrochemical sensors include their potential for miniaturization, making them suitable for point-of-care applications, and their ability to provide continuous monitoring. patsnap.compatsnap.com The development of biosensors with immobilized enzymes on electrode surfaces enhances the specificity of these detection systems. patsnap.com For instance, an electrochemical sensor for oxalic acid, a related dicarboxylic acid, utilized platinum nanoparticles on a glassy carbon electrode to achieve a low detection limit of 25 nM. nih.gov

Enzyme-coupled assays are a cornerstone for the quantification of oxaloacetate, providing an indirect but highly specific measurement. patsnap.comsigmaaldrich.com These assays typically utilize the activity of enzymes that specifically consume or produce oxaloacetate. patsnap.com

The most common approach involves the use of malate dehydrogenase, which catalyzes the conversion of oxaloacetate to malate in the presence of NADH. patsnap.compatsnap.com The rate of NADH oxidation, monitored spectrophotometrically at 340 nm, is directly proportional to the initial concentration of oxaloacetate. patsnap.com Another enzyme, citrate (B86180) synthase, which catalyzes the reaction of oxaloacetate with acetyl-CoA to form citrate, is also employed in coupled assays. patsnap.comnih.gov

Commercially available kits often utilize a coupled enzyme assay system. sigmaaldrich.comabcam.com For example, one kit determines oxaloacetate concentration by a coupled enzyme assay that results in a colorimetric or fluorometric product. sigmaaldrich.com In this assay, oxaloacetate is converted to pyruvate, which is then used to generate a product that can be measured. abcam.com

Table 2: Examples of Enzyme-Coupled Assays for Oxaloacetate Detection
EnzymeCoupled ReactionDetection MethodReference Principle
Malate DehydrogenaseOxaloacetate + NADH + H+ ↔ L-Malate + NAD+Spectrophotometry (decrease in absorbance at 340 nm). patsnap.comThe rate of NADH oxidation is proportional to the oxaloacetate concentration. patsnap.com
Citrate SynthaseOxaloacetate + Acetyl-CoA → Citrate + CoA-SHCoupled to other reactions for signal generation. patsnap.comnih.govThe consumption of oxaloacetate drives a measurable reaction. nih.gov
Coupled Enzyme System (in kits)Oxaloacetate → Pyruvate → Colored/Fluorescent ProductColorimetry (e.g., 570 nm) or Fluorometry (e.g., Ex/Em = 535/587 nm). sigmaaldrich.comabcam.comThe amount of product formed is proportional to the initial oxaloacetate concentration. sigmaaldrich.comabcam.com

Fluorometric methods offer high sensitivity for the detection of oxaloacetate. sigmaaldrich.comassaygenie.com Many commercially available assay kits provide a fluorometric detection option, which is typically more sensitive than the colorimetric alternative. sigmaaldrich.comassaygenie.comabcam.com For instance, a common assay involves an enzyme-coupled reaction that produces a fluorescent product with excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively. sigmaaldrich.comabcam.com The linear detection range for fluorimetric assays can be as low as 1 to 40 µM. assaygenie.com

Indicator displacement assays (IDAs) represent an innovative approach to molecular sensing. nih.govnih.govrsc.orgrsc.org In a fluorescent indicator displacement assay (FIDA), a fluorescent indicator binds to a receptor, and its fluorescence properties are modulated upon binding. nih.govnih.govrsc.org When an analyte, such as oxaloacetate, is introduced, it can displace the indicator from the receptor, leading to a change in the fluorescence signal. nih.gov This change is proportional to the concentration of the analyte. While the direct application of FIDAs for magnesium oxaloacetate is not extensively detailed in the provided context, the principles of this technique are applicable to the detection of small molecules and could be adapted for this purpose. nih.govnih.gov

The inherent instability of oxaloacetate necessitates careful sample preparation and extraction to ensure accurate quantification. patsnap.comresearchgate.net Due to its rapid decarboxylation, especially in the presence of proteins and divalent metal ions, all procedures should be conducted as quickly as possible and at low temperatures. researchgate.net

For tissue or cell samples, rapid homogenization in a suitable buffer is crucial. sigmaaldrich.com This is often followed by centrifugation to remove insoluble material. sigmaaldrich.com Deproteinization is a critical step, as enzymes in the sample can interfere with the assay. sigmaaldrich.com This is commonly achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter. sigmaaldrich.com

The pH of the extraction solution is also a critical factor. researchgate.net For example, perchloric acid extracts, with a pH of around 1.8, can provide sufficient stability for oxaloacetate during the initial processing steps. researchgate.net When assaying cell culture media, it is important to avoid media with high concentrations of pyruvate, which can interfere with some assays. arigobio.com For plasma samples, deproteinization and the use of an internal standard are recommended. arigobio.com

In vitro Experimental Systems

In vitro studies provide a controlled environment to dissect the specific molecular mechanisms of this compound. These systems are invaluable for understanding its direct interactions with enzymes and its influence on metabolic pathways in isolation.

The reconstitution of metabolic pathways using purified enzymes is a powerful technique to study the specific role of this compound in a controlled environment. This bottom-up approach involves isolating and purifying the enzymes involved in a particular pathway, such as the Krebs cycle, and then combining them in a test tube with the necessary substrates and cofactors, including magnesium and oxaloacetate.

By manipulating the concentrations of individual components, researchers can elucidate the precise effects of this compound on enzyme kinetics and pathway flux. For instance, the activity of key Krebs cycle enzymes that utilize oxaloacetate, such as citrate synthase and malate dehydrogenase, can be assayed in the presence of varying concentrations of magnesium to determine its impact on their catalytic efficiency. This methodology allows for the direct assessment of magnesium's role as a cofactor and its influence on the allosteric regulation of these enzymes.

Table 1: Key Enzymes in Reconstituted Systems for this compound Studies

Enzyme Metabolic Pathway Role of Oxaloacetate Potential Influence of Magnesium
Citrate Synthase Krebs Cycle Condenses with acetyl-CoA to form citrate. May act as a cofactor, influencing enzyme conformation and activity.
Malate Dehydrogenase Krebs Cycle Interconverts malate and oxaloacetate. Can affect the equilibrium and reaction rate.
Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Gluconeogenesis Converted from oxaloacetate to phosphoenolpyruvate. Magnesium is a known cofactor for PEPCK.

Cell culture models offer a more complex system than purified enzymes to study the effects of this compound on cellular metabolism and physiology. Both primary cells, which are isolated directly from tissues, and established cell lines, which are immortalized and can be passaged indefinitely, are utilized.

In these models, cells can be supplemented with this compound to investigate its uptake, intracellular localization, and impact on various metabolic pathways. For example, researchers can use techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to measure changes in the intracellular concentrations of Krebs cycle intermediates, amino acids, and nucleotides following this compound treatment. This allows for a broader understanding of its metabolic consequences in a cellular context. mdpi.com Furthermore, cell culture models are instrumental in studying the effects of this compound on cellular processes such as proliferation, differentiation, and apoptosis. nih.govresearchgate.net

Biochemical assays are fundamental to quantifying the interaction between magnesium, oxaloacetate, and specific enzymes. These assays measure the rate of an enzyme-catalyzed reaction and can be used to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). teachmephysiology.com

For enzymes that utilize oxaloacetate as a substrate, such as citrate synthase, kinetic assays can be performed in the presence of varying concentrations of both oxaloacetate and magnesium. By measuring the rate of product formation (e.g., citrate), researchers can determine how magnesium influences the enzyme's affinity for oxaloacetate (Km) and its maximum catalytic rate (Vmax). teachmephysiology.comnih.gov Spectrophotometric and fluorometric assays are commonly employed, where the product of the enzymatic reaction is either directly detected or coupled to a subsequent reaction that produces a measurable signal. nih.gov These assays provide quantitative data on the modulatory role of magnesium in enzymatic reactions involving oxaloacetate. walisongo.ac.idnih.govmdpi.com

In vivo Animal Experimental Designs

Metabolomic profiling is a powerful tool used in in vivo studies to obtain a comprehensive snapshot of the metabolic state of an organism after the administration of this compound. This involves the systematic identification and quantification of a wide range of small molecules (metabolites) in biological samples such as blood, urine, and tissue extracts. nih.gov

Isotopic tracing, often used in conjunction with metabolomics, involves administering a labeled form of this compound, where one or more atoms are replaced with a stable isotope (e.g., ¹³C or ²⁵Mg). nih.gov By tracking the incorporation of these isotopes into various metabolites, researchers can trace the metabolic fate of this compound throughout the body. nih.govescholarship.org This technique provides detailed information on which metabolic pathways are utilizing the compound and how it is being distributed among different tissues. escholarship.org For example, ¹³C-labeled oxaloacetate can be used to follow the carbon backbone through the Krebs cycle and into other interconnected pathways like gluconeogenesis and amino acid synthesis. nih.gov

Table 2: Application of Metabolomic and Isotopic Tracing in this compound Research

Technique Application Information Gained
Metabolomic Profiling Analysis of blood, urine, and tissue samples from animal models. Global changes in metabolite levels, identification of affected pathways.
¹³C-Oxaloacetate Tracing Administration of ¹³C-labeled oxaloacetate to animals. Flux through the Krebs cycle, gluconeogenesis, and amino acid synthesis pathways.

| ²⁵Mg or ²⁶Mg Isotope Tracing | Administration of stable magnesium isotopes. nih.gov | Magnesium absorption, tissue distribution, and turnover rates. nih.govgoldschmidt.info |

To understand the molecular mechanisms underlying the physiological effects of this compound, researchers analyze changes in gene and protein expression in response to its administration in animal models. This involves measuring the levels of specific messenger RNA (mRNA) transcripts and proteins that are involved in key metabolic pathways.

Quantitative polymerase chain reaction (qPCR) is a common technique used to measure the expression levels of specific genes by quantifying their corresponding mRNA. For instance, researchers might examine the expression of genes encoding enzymes in the Krebs cycle, gluconeogenesis, or magnesium transport to see if they are upregulated or downregulated by this compound supplementation. nih.govmdpi.commdpi.com

Bioenergetic Assays (e.g., Oxygen Consumption Rate, ATP Synthesis)

Bioenergetic assays are crucial for elucidating the impact of this compound on cellular energy metabolism. These assays typically measure parameters like oxygen consumption rate (OCR) and adenosine (B11128) triphosphate (ATP) synthesis to assess mitochondrial function.

Studies on human SH-SY5Y neuronal cells have shown that oxaloacetate can influence both glycolysis and mitochondrial respiration. nih.gov In these cells, oxaloacetate was found to increase glycolytic capacity and blunt the Crabtree effect, which is the phenomenon where glycolysis inhibits respiration. nih.gov Furthermore, oxaloacetate treatment led to an increase in oxygen consumption, indicating enhanced mitochondrial activity. nih.gov Specifically, 2 mM of oxaloacetate increased both the basal and ATP production-related oxygen consumption rates. nih.gov

The mechanism behind these effects appears to be linked to the cellular NAD+/NADH ratio. nih.gov Oxaloacetate supplementation increases this ratio, which is a key regulator of metabolic pathways. nih.gov In contrast, malate, the reduced form of oxaloacetate, decreases the NAD+/NADH ratio and either has no effect or an opposite effect on cellular bioenergetics. nih.gov

Research on isolated mitochondria from skeletal muscle has provided further insights into the nuanced role of oxaloacetate in regulating respiration. In succinate-energized mitochondria, a biphasic respiratory response is observed with increasing concentrations of ADP. researchgate.net Initially, respiration increases as expected, but then it decreases at higher ADP concentrations. researchgate.net This decrease is associated with the accumulation of oxaloacetate, which acts as an inhibitor of succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain. researchgate.netresearchgate.net The inhibition of Complex II by oxaloacetate is dependent on the mitochondrial inner membrane potential. nih.gov

The following table summarizes the effects of oxaloacetate on bioenergetic parameters in different experimental models:

Experimental ModelParameter MeasuredEffect of OxaloacetateKey Findings
Human SH-SY5Y Neuronal CellsOxygen Consumption Rate (OCR)Increased basal and ATP-production related OCRBlunted the Crabtree effect and increased glycolytic capacity. nih.gov
Human SH-SY5Y Neuronal CellsNAD+/NADH RatioIncreasedThe pro-respiratory effects of oxaloacetate are linked to its ability to increase the NAD+/NADH ratio. nih.gov
Isolated Skeletal Muscle MitochondriaSuccinate-driven RespirationInhibition at high ADP concentrationsOxaloacetate accumulates and inhibits succinate dehydrogenase (Complex II). researchgate.net
Hepatocytes with compromised mitochondrial functionATP ProductionIncreased by approximately 30%Oxaloacetate serves as an anaplerotic substrate, replenishing TCA cycle intermediates. patsnap.com
Subjects with metabolic dysfunctionMitochondrial Respiratory CapacityImproved by up to 25%Oxaloacetate-containing compositions reduced markers of oxidative stress by approximately 20%. patsnap.com

Advanced Imaging Techniques (e.g., Magnetic Resonance Spectroscopy for Metabolite Detection)

Advanced imaging techniques are increasingly being employed to study the in vivo effects of this compound. Among these, Magnetic Resonance Spectroscopy (MRS) stands out as a powerful non-invasive tool for detecting and quantifying metabolites in living tissues. nih.gov

MRS has been instrumental in overcoming the challenges associated with measuring oxaloacetate, which is notoriously unstable and difficult to quantify using traditional methods like mass spectrometry. nih.govnih.gov Recent developments in NMR spectroscopy, including the use of high-field spectrometers (600 MHz and above) and cryogenic probes, have significantly enhanced the sensitivity and resolution for detecting low-concentration metabolites like oxaloacetate. patsnap.com

A novel approach using 2-dimensional ¹³C/¹H HSQC NMR spectroscopy has been successfully applied to quantify oxaloacetate in liver mitochondria. nih.gov This method allows for the clear detection and measurement of oxaloacetate accumulation over time, along with other related metabolites such as fumarate (B1241708), malate, and succinate. nih.gov

In a study involving C57Bl/6 mice, in vivo ¹H-MRS was used to assess the impact of intraperitoneal administration of oxaloacetate on brain metabolism. The results demonstrated detectable metabolic changes, with a significant increase in brain lactate (B86563), GABA, and glutathione (B108866) levels after one week of treatment. nih.gov These findings highlight the ability of MRS to monitor the downstream metabolic consequences of oxaloacetate administration in a living organism.

The table below presents key applications of advanced imaging in oxaloacetate research:

Imaging TechniqueApplicationOrganism/ModelKey Findings
¹H-Magnetic Resonance Spectroscopy (¹H-MRS)In vivo detection of brain metabolitesC57Bl/6 MiceIncreased brain lactate, GABA, and glutathione levels after oxaloacetate administration. nih.gov
2D ¹³C/¹H HSQC NMR SpectroscopyQuantification of oxaloacetate in mitochondriaIsolated Rat Liver MitochondriaEnabled direct detection and quantification of oxaloacetate accumulation. nih.gov
Magnetic Resonance-based detection technologiesQuantification of oxaloacetateIn vitroT2 Biosystems has developed technologies combining NMR spectroscopy with magnetic resonance relaxometry using superparamagnetic nanoparticles. patsnap.com

Comparative Biochemical Studies Across Organisms

The fundamental role of oxaloacetate in central metabolism is highly conserved across a wide range of organisms, from bacteria and plants to animals. patsnap.com It is a key intermediate in several essential metabolic pathways, including the citric acid cycle, gluconeogenesis, the urea (B33335) cycle, and amino acid synthesis. wikipedia.orgbiocrates.com

In most animals, including humans, oxaloacetate is a crucial component of the citric acid cycle, where it combines with acetyl-CoA to form citrate, initiating the cycle of reactions that generate ATP. biocrates.com It is also a precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. wikipedia.org

Plants and some bacteria utilize a variation of the citric acid cycle known as the glyoxylate (B1226380) cycle, in which oxaloacetate also plays a central role. wikipedia.org In C4 plants, oxaloacetate is an important intermediate in the C4 dicarboxylic acid pathway of carbon dioxide fixation during photosynthesis. pnas.org It is rapidly converted to malate or aspartate for transport within the leaf cells. biocrates.com

Comparative studies have also revealed differences in oxaloacetate metabolism between different tissues and cell types. For instance, a study comparing human hepatoma (liver cancer) cells with normal liver cells found differences in the activity of malate dehydrogenase, the enzyme that interconverts malate and oxaloacetate. nih.gov In hepatoma extracts, the ratio of lactate dehydrogenase to malate dehydrogenase activity was significantly higher than in normal liver tissue. nih.gov

Furthermore, research comparing skeletal muscle and brown adipose tissue (IBAT) mitochondria has shown tissue-specific differences in the clearance of oxaloacetate. nih.gov In skeletal muscle, the transamination of oxaloacetate to aspartate is a more active pathway for its removal, whereas in IBAT, there is evidence for the decarboxylation of oxaloacetate to pyruvate. nih.gov

The following table provides a comparative overview of the role of oxaloacetate in different organisms:

Organism/TissueKey Metabolic Pathway(s) Involving OxaloacetateUnique Features or Differences
Animals (general)Citric Acid Cycle, Gluconeogenesis, Urea Cycle, Amino Acid SynthesisCentral role in energy production and biosynthesis. wikipedia.orgbiocrates.com
Plants (C4)C4 Dicarboxylic Acid Cycle (Photosynthesis), Glyoxylate CycleIntermediate in CO₂ fixation. biocrates.compnas.org
BacteriaGlyoxylate Cycle, Citric Acid CycleAnabolic pathway for producing carbohydrates from fats. wikipedia.org
Human Hepatoma CellsMalate Dehydrogenase ActivityAltered enzyme kinetics compared to normal liver cells. nih.gov
Mouse Skeletal Muscle MitochondriaOxaloacetate TransaminationPrimary pathway for oxaloacetate clearance. nih.gov
Mouse Brown Adipose Tissue MitochondriaOxaloacetate DecarboxylationEvidence of conversion to pyruvate. nih.gov

Vii. Future Research Directions in Magnesium Oxaloacetate Biology

Elucidation of Novel Regulatory Mechanisms and Intermediary Metabolite Interactions

Future investigations will likely focus on uncovering the nuanced regulatory mechanisms governing magnesium oxaloacetate's role in metabolism. Magnesium is a crucial cofactor for over 300 enzymes, many of which are central to intermediary metabolism. nih.gov Its influence is exerted through various means, including binding to ATP in ATP-requiring enzymes, binding directly to the enzyme's active site, or inducing conformational changes during catalysis. nih.gov Key enzymes in pathways involving oxaloacetate, such as pyruvate (B1213749) carboxylase which synthesizes oxaloacetate from pyruvate, and various enzymes of the citric acid cycle, are magnesium-dependent.

A primary research avenue will be to delineate how fluctuations in intracellular magnesium concentrations directly modulate the activity of enzymes that produce or consume oxaloacetate. This will provide a clearer picture of how cellular energy status and magnesium availability are coupled.

Furthermore, the interaction of oxaloacetate with other intermediary metabolites is a complex area ripe for exploration. Oxaloacetate is a central node in metabolism, linking the citric acid cycle, gluconeogenesis, amino acid synthesis, and fatty acid synthesis. wikipedia.org Research is needed to understand how the pool of oxaloacetate is partitioned between these competing pathways and how magnesium availability influences this partitioning. For instance, in the liver, the conversion of pyruvate to oxaloacetate is a key anaplerotic and gluconeogenic step. wikipedia.org Understanding the magnesium-dependent regulation of this process can provide insights into metabolic control during fasting and exercise.

Table 1: Key Metabolic Pathways Involving Oxaloacetate

Pathway Role of Oxaloacetate Involvement of Magnesium
Citric Acid Cycle Combines with acetyl-CoA to form citrate (B86180). Cofactor for multiple cycle enzymes.
Gluconeogenesis A precursor for the synthesis of glucose. wikipedia.org Pyruvate carboxylase is a Mg-dependent enzyme.
Amino Acid Synthesis Carbon skeleton for aspartate and asparagine. wikipedia.org Transamination reactions often involve Mg-dependent enzymes.

Investigation of Cross-Talk with Other Cellular Homeostatic Systems

Magnesium homeostasis is intricately linked with other major cellular homeostatic systems, and future research should explore this cross-talk in the context of oxaloacetate metabolism. Magnesium itself plays a vital role in regulating ion channels and cellular signaling pathways. nih.govnih.gov Dysregulation of magnesium homeostasis is associated with a wide range of pathological conditions, including cardiovascular and neuronal disorders. nih.gov

The transient receptor potential melastatin 6 and 7 (TRPM6 and TRPM7) channels, which are critical for magnesium uptake and homeostasis, also have roles in other cellular processes. nih.gov For example, magnesium deficiency has been shown to upregulate TRPM7 in adipocytes, which may lead to increased cytokine levels, suggesting a link between magnesium homeostasis, inflammation, and oxidative stress. researchgate.net

Future studies should investigate how the metabolic status, reflected by the levels of oxaloacetate and other citric acid cycle intermediates, influences the expression and activity of magnesium transporters. Conversely, how do alterations in magnesium homeostasis, perhaps triggered by hormonal or metabolic stimuli, impact the metabolic fate of oxaloacetate? Exploring these connections will be crucial for understanding how cells coordinate metabolic activity with other essential functions like ion balance, cell adhesion, and inflammatory responses. nih.gov

Development and Application of Advanced Analytical Techniques for Real-Time Monitoring

A significant challenge in studying intermediary metabolites like oxaloacetate and cofactors like magnesium is the ability to monitor their concentrations and fluxes in real-time within living cells. The development and application of advanced analytical techniques will be instrumental in overcoming this hurdle.

Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for reaction monitoring. uvic.ca Future applications could involve adapting these methods for in-vivo measurements of magnesium and oxaloacetate dynamics. For example, combining PSI-ESI-MS for monitoring catalytic intermediates with NMR for tracking product formation could provide a comprehensive view of metabolic pathways involving oxaloacetate. uvic.ca

Furthermore, the development of novel biosensors, potentially based on fluorescence or magnetic resonance, could enable the visualization of magnesium and oxaloacetate concentrations in different subcellular compartments with high spatial and temporal resolution. Such tools would be invaluable for understanding the rapid metabolic changes that occur in response to various stimuli.

Table 2: Advanced Analytical Techniques for Metabolic Monitoring

Technique Application in this compound Research Potential Insights
Mass Spectrometry (e.g., PSI-ESI-MS) Real-time monitoring of enzymatic reactions involving oxaloacetate. Elucidation of reaction mechanisms and catalytic intermediates. uvic.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy Tracking the rate of formation of products from oxaloacetate-dependent pathways. Quantifying metabolic fluxes and pathway dynamics. uvic.ca
Ion Mobility-Mass Spectrometry (IMS-MS) Separating and identifying different forms of magnesium-bound metabolites. Characterizing the speciation of magnesium complexes within the cell. uvic.ca

Exploration of this compound Roles in Emerging Biological Models and Pathological States

The roles of magnesium and oxaloacetate have been implicated in a variety of neurological disorders, including migraine, chronic pain, and depression. fao.org Future research should utilize emerging biological models, such as organoids and patient-derived cells, to investigate the specific mechanisms by which magnesium and oxaloacetate metabolism are altered in these conditions.

For instance, magnesium is known to play a protective role against excitotoxicity, a process implicated in neuronal cell death. fao.org Investigating how the metabolic interplay between magnesium and oxaloacetate influences neuronal energy metabolism and resilience to stress could open new therapeutic avenues.

Moreover, the study of magnesium and oxaloacetate in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes holds significant promise. Systems biology approaches have already begun to decipher the molecular mechanisms of NAFLD using clinical data and plasma metabolomics. diva-portal.org Future studies could focus specifically on the role of mitochondrial function and anaplerosis via oxaloacetate in the progression of these diseases, and how magnesium status modulates these processes.

Integration of Systems Biology and Computational Approaches to Model Metabolic Networks

The complexity of metabolic networks necessitates the use of systems biology and computational modeling to gain a holistic understanding. nih.gov These approaches are essential for integrating large datasets from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics) to construct predictive models of cellular metabolism. diva-portal.orgmdpi.com

Constraint-based models can be applied to genome-scale metabolic networks to understand the systemic effects of altered magnesium and oxaloacetate metabolism. nih.gov Furthermore, integrating metabolomics data with transcriptomics can help identify regulated regions in metabolic pathways under different conditions. tum.de Project-based learning approaches in computational systems biology are also helping to train the next generation of researchers in these sophisticated modeling techniques. researchgate.net

Ultimately, these computational approaches will be crucial for identifying key control points in magnesium and oxaloacetate metabolism and for predicting potential targets for therapeutic intervention in a variety of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.